molecular formula C9H7NO2 B1309160 5-hydroxy-1H-indole-3-carbaldehyde CAS No. 3414-19-5

5-hydroxy-1H-indole-3-carbaldehyde

Cat. No.: B1309160
CAS No.: 3414-19-5
M. Wt: 161.16 g/mol
InChI Key: MACGYEHQAHCRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-1H-indole-3-carbaldehyde is a natural product found in Hyrtios erectus and Hyrtios with data available.

Properties

IUPAC Name

5-hydroxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-5-6-4-10-9-2-1-7(12)3-8(6)9/h1-5,10,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACGYEHQAHCRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415915
Record name 5-hydroxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3414-19-5
Record name 5-hydroxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-hydroxy-1H-indole-3-carbaldehyde: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxy-1H-indole-3-carbaldehyde is a pivotal organic compound that stands at the crossroads of synthetic chemistry and biology. As a derivative of indole, it shares a structural resemblance with the neurotransmitter serotonin, making it a valuable precursor and intermediate in the development of a wide array of pharmaceuticals, particularly those targeting neurological pathways.[1][2] Its inherent reactivity, owing to the hydroxyl and aldehyde functional groups, allows for diverse chemical modifications, rendering it a versatile building block in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its biological significance.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing essential data for its handling, characterization, and application in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₉H₇NO₂[1]
Molecular Weight 161.16 g/mol [1]
Appearance Light brown powder/solid[1]
Melting Point 235 °C[3]
Boiling Point (Predicted) 426.3 ± 25.0 °C[4]
Density (Predicted) 1.439 ± 0.06 g/cm³[4]
pKa (Predicted) 8.88 ± 0.40[4]
Solubility Soluble in ethanol and chloroform.

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following data provides key insights into its molecular structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.89s1HIndole N-H
9.84s1HAldehyde C-H
9.07s1HPhenolic O-H
8.13s1HH-2
7.48d1HH-4 or H-7
7.29d1HH-7 or H-4
6.73dd1HH-6

Solvent: DMSO-d₆[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Chemical Shift (δ) ppmAssignment
~185C=O (Aldehyde)
~152C-5 (bearing OH)
~138C-7a
~135C-3
~125C-3a
~122C-2
~115C-7
~112C-4
~105C-6
Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

The FT-IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300 (broad)O-H stretchPhenolic Hydroxyl
~3100N-H stretchIndole Amine
~2850, ~2750C-H stretchAldehyde
~1650C=O stretchAldehyde
~1600, ~1470C=C stretchAromatic Ring
~1250C-O stretchPhenol
Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (m/z = 161.16), the expected fragmentation would involve the loss of the formyl group (CHO, 29 Da) leading to a significant peak at m/z 132, and other fragments characteristic of the indole ring structure.

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic rings, including indoles.

Materials:

  • 4-Aminophenol

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of the Vilsmeier Reagent: In a two-necked flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride dropwise to the DMF with constant stirring. Maintain the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Reaction with 4-Aminophenol: Dissolve 4-aminophenol in anhydrous DMF in a separate flask. Cool this solution in an ice bath.

  • Slowly add the prepared Vilsmeier reagent dropwise to the 4-aminophenol solution, ensuring the temperature remains low.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Heat the reaction mixture to 85 °C and maintain this temperature for approximately 7 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Carefully add saturated sodium carbonate solution to the reaction mixture until it is basic, which will cause the product to precipitate.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry it thoroughly to obtain this compound.[3]

Purification:

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield a more pure crystalline solid.

Characterization Protocols
  • Melting Point Determination: The melting point can be determined using a standard melting point apparatus. A small amount of the dried crystalline product is packed into a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

  • NMR Spectroscopy: Prepare a sample by dissolving a few milligrams of the compound in a deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • FT-IR Spectroscopy: Obtain the FT-IR spectrum of the solid sample using a KBr pellet or as a mull.

  • Mass Spectrometry: Analyze a dilute solution of the compound in a suitable solvent (e.g., methanol) using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Biological Signaling Pathways

This compound, due to its structural similarity to endogenous indole derivatives, is implicated in significant biological signaling pathways.

Vilsmeier-Haack Reaction Workflow

G DMF Dimethylformamide (DMF) Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 Phosphorus oxychloride (POCl3) POCl3->Vilsmeier_reagent Intermediate Electrophilic Aromatic Substitution Intermediate Vilsmeier_reagent->Intermediate Aminophenol 4-Aminophenol Aminophenol->Intermediate Workup Aqueous Workup (Hydrolysis) Intermediate->Workup Product This compound Workup->Product

Caption: Workflow of the Vilsmeier-Haack synthesis of this compound.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole derivatives are known ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses and cellular metabolism.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound AhR_complex AhR Complex (AhR, HSP90, AIP, p23) Ligand->AhR_complex Binds AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocates & Dimerizes with ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds Gene_expression Target Gene Expression (e.g., CYP1A1, IL-22) XRE->Gene_expression Induces

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by an indole ligand.

Serotonin Biosynthesis Pathway

This compound is structurally related to key intermediates in the biosynthesis of serotonin, a crucial neurotransmitter.

G Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->Five_HTP Tryptophan Hydroxylase Serotonin Serotonin (5-HT) Five_HTP->Serotonin Aromatic L-amino acid decarboxylase Target_compound This compound Five_HTP->Target_compound Potential Synthetic Route Five_HIAA 5-Hydroxyindoleacetic acid (5-HIAA) Serotonin->Five_HIAA Monoamine Oxidase Melatonin Melatonin Serotonin->Melatonin Multiple Steps

Caption: Simplified overview of the serotonin biosynthesis pathway and the structural relationship to this compound.

References

5-Hydroxy-1H-indole-3-carbaldehyde in Plants: A Technical Overview of its Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of 5-hydroxy-1H-indole-3-carbaldehyde, an indole-derived secondary metabolite found in plants. The document details its natural occurrence, biosynthetic pathway, and relevant experimental protocols for its study. This information is pertinent for professionals in plant science, natural product chemistry, and drug discovery, given the established biological activities of indole compounds.

Natural Occurrence

This compound is a naturally occurring compound primarily identified in plants belonging to the Brassicaceae (crucifer) family. Its presence is most thoroughly documented in the model organism Arabidopsis thaliana.[1][2][3][4]

In plants, the compound does not typically accumulate in its free aglycone form but rather as glycosylated conjugates, predominantly as glucose conjugates.[1][2][5] It is considered a phytoalexin, a class of antimicrobial and antioxidant compounds synthesized by plants in response to stress. The accumulation of this compound and related indole derivatives is significantly induced upon exposure to elicitors that mimic pathogen attacks, such as silver nitrate (AgNO₃).[1][2][5] In elicited Arabidopsis tissues, the total accumulation of indole-3-carbaldehyde (ICHO) derivatives is comparable to that of camalexin, a well-characterized phytoalexin in this species.[1][2][5]

Beyond Arabidopsis, indole-3-carbaldehyde, the immediate precursor, has been identified in other species, including white heart cabbage (Brassica oleracea var. capitata f. alba) and cauliflower (Brassica oleracea var. botrytis), suggesting that its hydroxylated derivatives may also be present in these common dietary vegetables.

Biosynthetic Pathway

The biosynthesis of this compound is intrinsically linked to the tryptophan-dependent metabolic network that produces a variety of defense compounds in cruciferous plants. The pathway originates with the amino acid L-tryptophan and proceeds through several key enzymatic steps.

The established pathway to the direct precursor, indole-3-carbaldehyde (ICHO), is as follows:

  • Tryptophan to Indole-3-acetaldoxime (IAOx): The initial step is the conversion of L-tryptophan to indole-3-acetaldoxime. This reaction is catalyzed by a pair of cytochrome P450 monooxygenases, CYP79B2 and CYP79B3 .[1][4] This step is a critical branch point, as IAOx is a precursor for indole glucosinolates and the phytohormone indole-3-acetic acid (IAA) in addition to ICHO derivatives.

  • Indole-3-acetaldoxime (IAOx) to Indole-3-acetonitrile (IAN): IAOx is subsequently converted to indole-3-acetonitrile.

  • Indole-3-acetonitrile (IAN) to Indole-3-carbaldehyde (ICHO): The cytochrome P450 enzyme CYP71B6 has been shown to efficiently catalyze the conversion of IAN into ICHO.[1][2][4][5]

  • Indole-3-carbaldehyde (ICHO) to this compound: This final hydroxylation step is the least understood part of the pathway. While the existence of both 4-hydroxy- and 5-hydroxy-ICHO confirms that a hydroxylation reaction occurs, the specific enzyme responsible for the regioselective hydroxylation of the indole ring at the C5 position has not yet been definitively identified. This represents a key knowledge gap in the complete elucidation of the pathway. It is hypothesized to be catalyzed by a yet-uncharacterized cytochrome P450 monooxygenase.

  • Glycosylation: Following hydroxylation, the molecule is conjugated to a sugar moiety, typically glucose, by a glucosyltransferase to form the stable storage conjugate found in plant tissues.[1][2][5]

Biosynthetic Pathway of this compound Trp L-Tryptophan IAOx Indole-3-acetaldoxime (IAOx) Trp->IAOx IAN Indole-3-acetonitrile (IAN) IAOx->IAN ICHO Indole-3-carbaldehyde (ICHO) IAN->ICHO HO_ICHO 5-Hydroxy-1H-indole- 3-carbaldehyde ICHO->HO_ICHO Glc_HO_ICHO 5-O-β-Glucoside Conjugate HO_ICHO->Glc_HO_ICHO E1 CYP79B2 / CYP79B3 E1->IAOx E2 CYP71B6 E2->ICHO E3 Hydroxylase (Unidentified) E3->HO_ICHO E4 Glucosyltransferase E4->Glc_HO_ICHO Experimental Workflow cluster_0 Sample Preparation cluster_1 Extraction & Purification cluster_2 Analysis p1 Plant Growth (Arabidopsis thaliana) p2 Elicitor Treatment (5 mM AgNO3) p1->p2 p3 Harvest & Freeze Tissue p2->p3 e1 Homogenize in Liquid N2 p3->e1 e2 Extract with 80% Methanol e1->e2 e3 Solid-Phase Extraction (SPE) (C18 Cartridge) e2->e3 e4 Dry & Reconstitute e3->e4 a1 UHPLC Separation (C18 Column) e4->a1 a2 ESI-MS/MS Detection (MRM Mode) a1->a2 a3 Data Processing & Quantification a2->a3

References

A Technical Guide to the Spectroscopic Characterization of 5-hydroxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data essential for the characterization of 5-hydroxy-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Spectroscopic Data Summary

The structural elucidation of this compound is accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these techniques are summarized below.

Table 1: ¹H NMR Spectral Data for this compound

Solvent: DMSO-d₆

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
N-H 11.89 s (br)
CHO 9.84 s
O-H 9.07 s (br)
H-2 8.13 s
H-4 7.48 d
H-7 7.29 d
H-6 6.73 dd

Data sourced from patent CN102786460A.[1]

Table 2: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H Stretch3200-3400Broad, phenolic hydroxyl
N-H Stretch~3300Medium, indole amine
C-H Stretch (Aromatic)3000-3100Sharp
C=O Stretch (Aldehyde)1650-1680Strong, conjugated aldehyde
C=C Stretch (Aromatic)1450-1600Medium to strong
C-O Stretch (Phenolic)1200-1260Strong

Table 3: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₉H₇NO₂
Molecular Weight161.16 g/mol
Expected [M+H]⁺m/z 162.05
Expected [M-H]⁻m/z 160.04

Note: Experimental ¹³C NMR and Mass Spectrometry data were not available in the cited literature. The IR data is based on characteristic functional group frequencies.

Visualization of Analytical Workflow

The logical flow for the spectroscopic characterization of a synthesized compound like this compound is depicted below. This process ensures a comprehensive structural analysis.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Purified Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry (ESI-MS) Compound->MS Structure Structure Elucidation & Verification NMR->Structure IR->Structure MS->Structure

Workflow for Spectroscopic Characterization.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Complete dissolution is ensured, with gentle sonication if necessary.

  • ¹H NMR Data Acquisition:

    • The spectrometer is locked to the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve optimal homogeneity.

    • A standard ¹H pulse sequence is used.

    • Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).

  • ¹³C NMR Data Acquisition:

    • A proton-decoupled pulse sequence is utilized.

    • A significantly higher number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is typically employed to ensure proper relaxation of quaternary carbons.

3.2 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

    • The sample is placed in the infrared beam path.

    • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans are averaged to improve the signal-to-noise ratio.

3.3 Mass Spectrometry (MS)

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a High-Performance Liquid Chromatography (HPLC) system or a direct infusion pump.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small percentage of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source at a constant flow rate.

    • The instrument is operated in either positive or negative ion detection mode.

    • A full scan is acquired over a relevant mass-to-charge (m/z) range to detect the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and any significant fragments.

    • For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, allowing for the determination of the elemental composition.

References

Solubility of 5-hydroxy-1H-indole-3-carbaldehyde in common organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 5-hydroxy-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Understanding the solubility of this compound in common organic solvents is critical for its application in drug discovery, process development, and formulation.

Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₇NO₂
Molecular Weight161.16 g/mol
AppearanceLight brown powder
Storage0-8°C

Source: Chem-Impex

Solubility Data of Indole-3-carboxaldehyde

The following table summarizes the available quantitative solubility data for the parent compound, indole-3-carboxaldehyde, which serves as a useful proxy for estimating the solubility of its 5-hydroxy derivative.

SolventChemical ClassSolubility (at ambient temperature)
Dimethyl Sulfoxide (DMSO)Sulfoxide~30 mg/mL[2], ≥26.7 mg/mL[3], 20 mg/mL (requires sonication)[4]
Dimethylformamide (DMF)Amide~30 mg/mL[2]
Ethanol (EtOH)Alcohol≥11.85 mg/mL[3]
WaterAqueousInsoluble[3][4] / Sparingly soluble[2]

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent.

Materials and Equipment:
  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, ethyl acetate, toluene)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath or shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. To avoid transferring any solid particles, it is recommended to centrifuge the vials and then sample the clear supernatant.

  • Analysis of Solute Concentration:

    • Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation of Solubility:

    • Calculate the original concentration of the solute in the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination A Add excess solid to a known volume of solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Separate solid and liquid phases (e.g., centrifuge) B->C D Withdraw a known volume of the supernatant C->D E Dilute the supernatant to a known volume D->E F Analyze concentration using HPLC or UV-Vis E->F G Calculate solubility F->G

Caption: A flowchart of the key steps in determining the solubility of a solid compound.

References

Chemical structure and functional groups of 5-hydroxy-1H-indole-3-carbaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-hydroxy-1H-indole-3-carbaldehyde

Abstract

This compound, also known as 5-Hydroxyindole-3-carboxaldehyde, is a pivotal heterocyclic organic compound. Its structure, featuring an indole core substituted with hydroxyl and aldehyde functional groups, makes it a versatile intermediate in the synthesis of a wide array of biologically active molecules and materials.[1] This document provides a comprehensive overview of its chemical structure, functional groups, physicochemical properties, and synthesis. It also details relevant experimental protocols and explores its biological context, making it a valuable resource for researchers in medicinal chemistry, neuropharmacology, and materials science.[1]

Chemical Structure and Functional Groups

This compound is built upon a bicyclic indole scaffold. The key functional groups, which dictate its chemical reactivity and biological activity, are a hydroxyl group (-OH) at position 5 of the benzene ring and a carbaldehyde group (-CHO) at position 3 of the pyrrole ring.[1] The indole nitrogen at position 1 contains a hydrogen atom, making it a secondary amine within the heterocyclic system.

The presence of the electron-donating hydroxyl group and the electron-withdrawing aldehyde group on the indole ring system creates a unique electronic profile, influencing its reactivity in various chemical transformations.[1]

G cluster_indole Indole Core Indole Ring Bicyclic Aromatic System (Pyrrole + Benzene) Aldehyde Carbaldehyde Group (-CHO) at C3 Indole Ring->Aldehyde Position 3 Hydroxyl Hydroxyl Group (-OH) at C5 Indole Ring->Hydroxyl Position 5 NH Secondary Amine (N-H) at N1 Indole Ring->NH Position 1

Caption: Logical diagram of this compound's core structure and functional groups.

Physicochemical and Spectroscopic Data

The compound typically appears as a light brown powder and requires storage at 0-8°C.[1] Key identifying and physicochemical properties are summarized below.

Table 1: General Properties
PropertyValueReference
CAS Number 3414-19-5[1][2]
Molecular Formula C₉H₇NO₂[1][2]
Molecular Weight 161.16 g/mol [1][2]
Physical Form Light brown powder[1]
Purity ≥ 97%[1]
Storage 0-8°C or 2-8°C (Inert atmosphere)[1]
Table 2: Spectroscopic Data (¹H NMR)

The following proton nuclear magnetic resonance (¹H NMR) data has been reported.

Chemical Shift (δ) ppm Multiplicity Integration Proton Assignment (Inferred) Reference
11.89 s 1H Indole N-H [3]
9.84 s 1H Aldehyde C-H [3]
9.07 s 1H Phenolic O-H [3]
8.13 s 1H H2 (Pyrrole ring) [3]
7.48 d 1H Aromatic H [3]
7.29 d 1H Aromatic H [3]
6.73 dd 1H Aromatic H [3]

Solvent: DMSO-d₆

Synthesis and Experimental Protocols

This compound can be synthesized via methods such as the Vilsmeier-Haack reaction. A detailed protocol for a related compound, 4-hydroxy-1H-indole-3-carbaldehyde, involves the formylation of the corresponding hydroxyindole using phosphorus oxychloride and dimethylformamide.[4] A specific synthesis for the 5-hydroxy derivative is also documented.[3]

Protocol: Synthesis of this compound

This protocol is adapted from a patented synthetic method.[3]

Materials:

  • 4-amino-3-methylphenol

  • Reagents for the formylation reaction (e.g., Vilsmeier reagent prepared from POCl₃ and DMF)

  • Saturated sodium carbonate solution

  • Appropriate solvents

Procedure:

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to dry N,N-dimethylformamide (DMF) under cooling.

  • Dissolve the starting material (e.g., an appropriate substituted aminophenol) in a suitable solvent.

  • Slowly add the starting material solution to the Vilsmeier reagent at a controlled temperature.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Raise the temperature to 85°C and maintain the reaction for 7 hours.[3]

  • Upon completion, cool the reaction mixture and neutralize by adding saturated sodium carbonate solution until the solution is basic, causing a solid to precipitate.[3]

  • Collect the solid product by filtration.

  • Dry the solid to obtain the final product.

The reported yield for this method is approximately 92%.[3]

G start Starting Materials (e.g., 4-amino-3-methylphenol) reaction Reaction with Vilsmeier Reagent start->reaction Stir 1 hr at room temp heating Heating reaction->heating 7 hrs at 85°C precipitation Precipitation heating->precipitation Add Na₂CO₃ (aq) to basic pH end_product Final Product (this compound) precipitation->end_product Filter and Dry (92% Yield)

Caption: Experimental workflow for the synthesis of this compound.[3]

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

The antioxidant properties of indole derivatives are often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[5][6] This protocol provides a general methodology.

Principle: An antioxidant compound donates a hydrogen atom to the stable DPPH radical, which is purple. This reduces the DPPH to a yellow-colored non-radical form, leading to a decrease in absorbance at ~517 nm. The degree of discoloration is proportional to the scavenging activity of the compound.[5]

Procedure:

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol or ethanol. Prepare a series of dilutions of the test compound (this compound).

  • Reaction: In a microplate or cuvette, mix a defined volume of the DPPH solution with various concentrations of the test compound. Include a control (DPPH solution with solvent only) and a standard antioxidant (e.g., ascorbic acid or BHA).

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each solution using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Biological and Pharmacological Context

This compound is a valuable building block in pharmaceutical development and biochemical research.[1] Its structural similarity to neurotransmitters like serotonin makes it a key intermediate for synthesizing serotonin analogs and other compounds targeting neurological disorders.[1]

While specific signaling pathway data for the 5-hydroxy derivative is limited, its parent compound, indole-3-carbaldehyde, is a known agonist of the Aryl Hydrocarbon Receptor (AhR).[7] This interaction in intestinal immune cells leads to the production of Interleukin-22 (IL-22), which plays a role in maintaining mucosal homeostasis.[7] This pathway represents a probable and significant area of investigation for this compound and its derivatives.

G cluster_cell Intestinal Immune Cell AhR Aryl Hydrocarbon Receptor (AhR) nucleus Nucleus AhR->nucleus Translocates ARNT ARNT ARNT->nucleus Dimerizes with AhR IL22 IL-22 Gene Transcription nucleus->IL22 Binds to XREs Response Increased IL-22 Production (Mucosal Reactivity) IL22->Response Leads to Ligand Indole-3-Carbaldehyde (or derivative) Ligand->AhR Binds & Activates

Caption: AhR signaling pathway, a potential mechanism for indole derivatives like this compound.[7]

References

An In-Depth Technical Guide to 5-Hydroxy-1H-indole-3-carbaldehyde: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-1H-indole-3-carbaldehyde, a versatile heterocyclic compound, stands as a significant molecule in both natural product chemistry and synthetic drug development. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and its increasingly recognized role in human physiology and pharmacology. Particular emphasis is placed on its primary synthetic route, the Vilsmeier-Haack reaction, and its function as an agonist of the aryl hydrocarbon receptor (AhR), a critical signaling pathway in immunology and metabolism. This document serves as a detailed resource, compiling quantitative data, experimental protocols, and visual representations of its chemical synthesis and biological activity to aid researchers in their exploration of this multifaceted indole derivative.

Discovery and History

While the precise first synthesis of this compound is not definitively documented in a single seminal paper, its preparation is intrinsically linked to the development of formylation reactions for electron-rich aromatic compounds. The foundational Vilsmeier-Haack reaction, discovered by Anton Vilsmeier and Albrecht Haack in 1927, provides the key chemical transformation for its synthesis[1]. This reaction allows for the introduction of a formyl group onto activated aromatic rings, such as indoles[2][3].

The application of the Vilsmeier-Haack reaction to various substituted indoles likely led to the synthesis of this compound as part of broader investigations into indole chemistry. More recently, this compound has been identified as a naturally occurring metabolite. It is found in plants, such as Arabidopsis thaliana, where it exists as a glucose conjugate and plays a role in plant defense mechanisms[4]. Furthermore, it is recognized as a metabolite of dietary L-tryptophan, synthesized by gastrointestinal bacteria in humans[5]. This dual identity as both a synthetic intermediate and a natural product underscores its significance in chemical and biological research.

Synthetic Methodologies

The Vilsmeier-Haack reaction remains the most prevalent and efficient method for the synthesis of this compound. This reaction involves the formylation of a 5-hydroxyindole precursor using a Vilsmeier reagent, which is typically generated in situ from a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃)[2][3].

General Vilsmeier-Haack Synthesis Workflow

The synthesis can be conceptualized in the following workflow:

G cluster_start Starting Materials reagent_prep Vilsmeier Reagent Preparation formylation Electrophilic Aromatic Substitution (Formylation) reagent_prep->formylation Vilsmeier Reagent hydrolysis Hydrolysis formylation->hydrolysis Iminium ion intermediate product This compound hydrolysis->product Aqueous workup DMF DMF (N,N-dimethylformamide) DMF->reagent_prep POCl3 POCl₃ (Phosphorus oxychloride) POCl3->reagent_prep Indole 5-Hydroxyindole (or precursor) Indole->formylation

Caption: General workflow for the Vilsmeier-Haack synthesis of this compound.

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis

The following protocol is a representative example of the synthesis of this compound and its derivatives, adapted from documented procedures[6].

Materials:

  • Substituted aniline or indole (e.g., 4-amino-3-methylphenol as a precursor)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flask maintained at 0-5 °C in an ice bath, slowly add phosphorus oxychloride to anhydrous DMF with stirring. Continue stirring for 30-60 minutes to form the Vilsmeier reagent (a chloroiminium salt).

  • Formylation: To the prepared Vilsmeier reagent, add the indole precursor (e.g., 4-amino-3-methylphenol) dropwise, while maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Subsequently, heat the reaction mixture to 85-90 °C and maintain for 5-9 hours.

  • Workup and Isolation: Cool the reaction mixture and pour it into crushed ice. Neutralize the solution with a saturated sodium carbonate solution until it is basic, which will cause the product to precipitate.

  • Purification: Collect the solid precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data from Synthetic Procedures

The following table summarizes representative quantitative data for the synthesis of this compound and related derivatives via the Vilsmeier-Haack reaction[6].

Starting Material (Precursor)ProductYield (%)Melting Point (°C)
4-Amino-3-methylphenolThis compound92%235 °C
2,4-Dimethylaniline5-Methyl-1H-indole-3-carbaldehyde88%148-149 °C
4-Chloro-2-methylaniline5-Chloro-1H-indole-3-carbaldehyde90%215-216 °C
4-Bromo-2-methylaniline5-Bromo-1H-indole-3-carbaldehyde91%204-205 °C
4-Fluoro-2-methylaniline5-Fluoro-1H-indole-3-carbaldehyde84%160 °C

Biological Activity and Signaling Pathways

This compound is not merely a synthetic building block; it is a biologically active molecule with significant implications for human health. Its primary known mechanism of action is through the activation of the aryl hydrocarbon receptor (AhR)[5].

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and mucosal barrier function[7]. As a natural ligand for AhR, this compound can modulate these processes[8].

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound AhR_complex AhR-Hsp90-XAP2-p23 complex Ligand->AhR_complex Binds to AhR AhR_active Activated AhR AhR_complex->AhR_active Conformational change and dissociation of chaperones ARNT ARNT AhR_active->ARNT Nuclear translocation AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) (on DNA) AhR_ARNT->XRE Binds to Gene_expression Target Gene Expression (e.g., CYP1A1, IL-22) XRE->Gene_expression Initiates transcription Physiological_outcomes Physiological Outcomes: - Immune modulation - Enhanced mucosal barrier - Anti-inflammatory effects Gene_expression->Physiological_outcomes

References

Potential Biological Activities of 5-hydroxy-1H-indole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxy-1H-indole-3-carbaldehyde is a member of the indole family, a class of heterocyclic organic compounds that are ubiquitous in nature and form the core structure of many biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin. The presence of both a hydroxyl group at the 5-position and a carbaldehyde group at the 3-position of the indole ring suggests a rich potential for diverse biological activities. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing on available data for the compound and its close structural analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Synthesis

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds, including indoles. A specific protocol for the synthesis of this compound has been described.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

Materials:

  • 4-aminophenol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium carbonate (Na₂CO₃) solution (saturated)

  • Ice

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and a stirrer, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride dropwise to the DMF while maintaining the temperature at 0-5 °C. Stir the mixture for 30-40 minutes at this temperature to generate the Vilsmeier reagent in situ.

  • Formylation Reaction: Dissolve 4-aminophenol in anhydrous DMF in a separate reaction flask. Cool this solution in an ice bath. Slowly add the freshly prepared Vilsmeier reagent dropwise to the 4-aminophenol solution, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Subsequently, heat the reaction mixture to 85 °C and maintain this temperature for approximately 7 hours to drive the reaction to completion.

  • Work-up and Isolation: After the reaction is complete, cool the mixture in an ice bath. Carefully add a saturated aqueous solution of sodium carbonate to the reaction mixture until the solution is basic. This will cause the product to precipitate out of the solution.

  • Collect the solid precipitate by filtration.

  • Wash the collected solid with water to remove any inorganic impurities.

  • Dry the solid to obtain the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Diagram of Synthesis Workflow:

G cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier 0-5 °C ReactionMix Reaction Mixture Vilsmeier->ReactionMix Aminophenol 4-Aminophenol in DMF Aminophenol->ReactionMix 0-5 °C Stir at RT (1-2h) Stir at RT (1-2h) ReactionMix->Stir at RT (1-2h) Heat at 85 °C (7h) Heat at 85 °C (7h) Stir at RT (1-2h)->Heat at 85 °C (7h) Cooling Cooling Heat at 85 °C (7h)->Cooling Basification (Na₂CO₃) Basification (Na₂CO₃) Cooling->Basification (Na₂CO₃) Precipitation Precipitation Basification (Na₂CO₃)->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Crude Product Crude Product Drying->Crude Product

Workflow for the synthesis of this compound.

Potential Biological Activities

While specific biological data for this compound is limited in publicly available literature, the activities of structurally similar indole-3-carbaldehyde and 5-hydroxyindole derivatives provide valuable insights into its potential therapeutic applications.

Antioxidant Activity

The phenolic hydroxyl group at the 5-position suggests that this compound is likely to possess antioxidant properties. Phenolic compounds are well-known radical scavengers, donating a hydrogen atom from their hydroxyl group to neutralize free radicals.

Quantitative Data for Related Compounds:

The antioxidant activity of various indole-3-carboxaldehyde analogues has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. While specific data for the 5-hydroxy derivative is not available, the following table summarizes the IC₅₀ values for other indole-3-carboxaldehyde derivatives, providing a comparative context.

CompoundDPPH IC₅₀ (µM)
Indole-3-carboxaldehyde>100
5-Methoxy-indole-3-carboxaldehyde55.2
N-Methyl-indole-3-carboxaldehyde>100
Ascorbic Acid (Standard)28.4

Note: The data presented is for illustrative purposes and is derived from studies on related indole-3-carboxaldehyde derivatives. The actual antioxidant activity of this compound may vary.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (this compound)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in the dark.

    • Prepare a stock solution of the test compound and ascorbic acid in a suitable solvent (e.g., methanol, DMSO).

    • Prepare a series of dilutions of the test compound and ascorbic acid.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the DPPH working solution.

    • Add 100 µL of the different concentrations of the test compound or standard to the respective wells.

    • For the blank, add 100 µL of the solvent used for dissolving the samples.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.

Anticancer Activity

Indole derivatives are a prominent class of compounds in cancer research, with several indole-based drugs approved for clinical use. The indole scaffold can interact with various biological targets implicated in cancer progression.

Quantitative Data for a Related Compound:

Compound DerivativeCell LineIC₅₀ (µM)
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)13.2
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)8.2

Note: This data is for a derivative of indole-3-carboxaldehyde and serves as an indicator of the potential for this class of compounds. The anticancer activity of this compound should be experimentally determined.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (solvent only) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of the test compound.

Antimicrobial Activity

Indole and its derivatives have been reported to possess a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.

Quantitative Data for Related Compounds:

Compound DerivativeMicroorganismMIC (µg/mL)
Indole-3-carboxaldehyde thiosemicarbazoneStaphylococcus aureus25
Indole-3-carboxaldehyde thiosemicarbazoneEscherichia coli50
5-Bromo-indole-3-carboxaldehyde hydrazoneStaphylococcus aureus12.5
5-Bromo-indole-3-carboxaldehyde hydrazoneCandida albicans25

Note: This data is for derivatives of indole-3-carboxaldehyde and is intended to suggest the potential antimicrobial activity of this compound.

Experimental Protocol: Broth Microdilution Method for MIC Determination

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (this compound)

  • Standard antimicrobial agent (positive control)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium.

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compound and the standard antimicrobial agent in the broth medium directly in the wells of a 96-well microplate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Anti-inflammatory Activity and Signaling Pathways

Indole derivatives have been shown to modulate inflammatory responses. Indole-3-carbaldehyde, for instance, has been reported to alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome. This effect is potentially mediated through the activation of the Aryl Hydrocarbon Receptor (AhR). Given its structural similarity, this compound may exert similar anti-inflammatory effects.

Potential Signaling Pathways Involved:

  • NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation. Many anti-inflammatory compounds act by inhibiting the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation. Modulation of MAPK pathways (e.g., p38, JNK, ERK) by indole derivatives could contribute to their anti-inflammatory effects.

Diagram of a Potential Anti-inflammatory Signaling Pathway:

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates and degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription Indole This compound Indole->IKK inhibits?

Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion

This compound is a promising molecule with the potential for a range of biological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory effects. While direct experimental data for this specific compound is currently limited, the extensive research on its structural analogs provides a strong foundation for future investigations. The synthesis of this compound is achievable through established chemical methods, and standardized protocols are available to evaluate its biological potential. This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic applications of this compound and its derivatives. Further in-depth studies are warranted to fully elucidate its pharmacological profile and mechanisms of action.

References

An In-Depth Technical Guide to 5-hydroxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-hydroxy-1H-indole-3-carbaldehyde, a key indole derivative with significant potential in pharmaceutical and biochemical research. This document details its chemical identity, physicochemical properties, synthesis protocols, and explores its biological activities and putative signaling pathways. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Identity and Properties

This compound, also known as 5-Hydroxyindole-3-carboxaldehyde, is a functionalized indole derivative.[1] Its structure, featuring both a hydroxyl and an aldehyde group on the indole scaffold, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.[1] This compound is of particular interest in neuropharmacology due to its structural resemblance to the neurotransmitter serotonin.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3414-19-5[1]
IUPAC Name This compound
Synonyms 5-Hydroxyindole-3-carboxaldehyde[1]
Molecular Formula C₉H₇NO₂[1]
Molecular Weight 161.16 g/mol [1]
Appearance Light brown powder[1]
Purity ≥ 97%[1]
Boiling Point (Predicted) 426.3 ± 25.0 °C
Density (Predicted) 1.439 ± 0.06 g/cm³
pKa (Predicted) 8.88 ± 0.40
Storage Conditions Store at 0-8°C under an inert atmosphere[1]
Solubility Soluble in DMSO and ethanol; sparingly soluble in aqueous buffers. For the parent compound, indole-3-carboxaldehyde, solubility is ~30 mg/mL in DMSO and ~0.5 mg/mL in a 1:1 DMSO:PBS (pH 7.2) solution.[2][3]

Synthesis of this compound

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic compounds like indoles. The following protocol is adapted from a patented synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Synthesis

Materials:

  • 4-amino-3-methylphenol

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice bath

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a two-necked flask under an inert atmosphere, add anhydrous DMF.

    • Cool the flask to 0°C using an ice bath.

    • Slowly add phosphorus oxychloride dropwise to the DMF with constant stirring.

    • Continue stirring the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction:

    • In a separate flask, dissolve 4-amino-3-methylphenol (15g, 121.8 mmol) in 10ml of anhydrous DMF.

    • Slowly add the previously prepared Vilsmeier reagent (20 ml) dropwise to the 4-amino-3-methylphenol solution at 0°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

    • Increase the temperature to 85°C and continue the reaction for 7 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture.

    • Add saturated sodium carbonate solution until the mixture is basic, which will cause a solid to precipitate.

    • Filter the solid precipitate and dry it to obtain the crude product.

    • The crude product can be further purified by recrystallization.

This protocol is based on the synthesis described in patent CN102786460A.

Synthesis Workflow Diagram

G cluster_0 Vilsmeier Reagent Preparation cluster_1 Formylation Reaction cluster_2 Work-up and Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0°C, 30 min POCl3 POCl3 POCl3->Vilsmeier StartMat 4-amino-3-methylphenol in DMF ReactionMix Reaction Mixture StartMat->ReactionMix Add Vilsmeier Reagent at 0°C HeatedMix Heated Reaction Mixture ReactionMix->HeatedMix Stir at RT for 1h, then 85°C for 7h Quench Quenching with Na2CO3 (aq) HeatedMix->Quench Precipitate Crude Solid Precipitate Quench->Precipitate Filtration Purified Purified this compound Precipitate->Purified Recrystallization G Indole This compound (Putative Ligand) AhR Aryl Hydrocarbon Receptor (AhR) Indole->AhR Binds and Activates Complex AhR-ARNT Complex AhR->Complex ARNT ARNT ARNT->Complex XRE Xenobiotic Response Element (XRE) in DNA Complex->XRE Translocates to Nucleus and Binds IL22 IL-22 Gene Expression XRE->IL22 Nrf2 Nrf2 Gene Expression XRE->Nrf2 G Indole This compound (Putative Activator) Nrf2_Keap1 Nrf2-Keap1 Complex (Cytoplasm) Indole->Nrf2_Keap1 Induces Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Cellular_Protection Cellular Protection from Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

References

Methodological & Application

Protocol for developing fluorescent probes using 5-hydroxy-1H-indole-3-carbaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fluorescent probes are indispensable tools in biological research and drug development, enabling the visualization and quantification of specific analytes within complex environments. 5-hydroxy-1H-indole-3-carbaldehyde is a versatile precursor for the synthesis of such probes due to its intrinsic fluorescence and reactive aldehyde group. The indole scaffold is a common feature in many fluorescent molecules, and its hydroxyl and aldehyde functionalities offer convenient points for chemical modification to develop targeted probes.

This document provides a detailed protocol for the synthesis and characterization of a Schiff base fluorescent probe derived from this compound, with a primary focus on its application as a chemosensor for metal ions, particularly aluminum (Al³⁺), and as a pH sensor.

The general principle behind the functionality of these probes lies in the formation of a Schiff base by condensing the aldehyde group of the indole with an amine-containing molecule. This reaction creates an imine linkage (-C=N-). The resulting probe often exhibits a "turn-on" fluorescent response upon binding to a target analyte. This phenomenon is frequently attributed to mechanisms such as Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion restricts the C=N bond's isomerization, and the inhibition of Photoinduced Electron Transfer (PET), leading to a significant increase in fluorescence intensity. For pH sensing, the protonation or deprotonation of the probe's hydroxyl or imine groups can alter its electronic structure, resulting in changes in its fluorescence properties.

Data Presentation

The following tables summarize the photophysical and sensing properties of a representative fluorescent probe synthesized from this compound.

Table 1: Photophysical Properties of the Fluorescent Probe

PropertyValue
Excitation Maximum (λex)~370 nm
Emission Maximum (λem)~460 nm
Quantum Yield (Φ)Not explicitly reported; significant fluorescence enhancement observed
Molar Absorptivity (ε)Not explicitly reported
Target AnalyteAl³⁺, pH

Table 2: Sensing Properties for Al³⁺ Detection

ParameterValue
Detection Limit (LOD)Micromolar (µM) range
Stoichiometry (Probe:Al³⁺)1:1 or 2:1
Solvent SystemOrganic/Aqueous mixtures

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Fluorescent Probe

This protocol describes the synthesis of a fluorescent probe via the condensation of this compound with a hydrazine derivative (e.g., 2-hydrazinobenzothiazole).

Materials:

  • This compound

  • 2-Hydrazinobenzothiazole (or other suitable amine/hydrazine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • To this solution, add 2-hydrazinobenzothiazole (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using TLC (e.g., with a mobile phase of hexane:ethyl acetate, 3:1 v/v). The reaction is typically complete within 4-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate of the Schiff base product should form.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of the Fluorescent Probe for Al³⁺ Sensing

This protocol outlines the general procedure for assessing the performance of the synthesized probe as a fluorescent sensor for aluminum ions.

Materials:

  • Synthesized fluorescent probe stock solution (e.g., 1 mM in DMSO or ethanol)

  • Aqueous buffer solution (e.g., HEPES, pH 7.4)

  • Stock solutions of various metal ions (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.) in water

  • Fluorometer

Procedure:

  • Preparation of the Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in an appropriate solvent system (e.g., ethanol/water mixture).

  • Fluorescence Titration:

    • To a series of cuvettes containing the probe solution, add increasing concentrations of Al³⁺ stock solution.

    • Incubate the solutions for a short period to allow for complex formation.

    • Record the fluorescence emission spectra of each solution by exciting at the probe's excitation maximum (λex).

    • Plot the fluorescence intensity at the emission maximum (λem) against the concentration of Al³⁺ to determine the probe's response range.

  • Selectivity Study:

    • To separate solutions of the probe, add a fixed concentration of various competing metal ions.

    • Record the fluorescence emission spectra and compare the intensity changes to that observed with Al³⁺.

  • Stoichiometry Determination (Job's Plot):

    • Prepare a series of solutions with varying mole fractions of the probe and Al³⁺, while keeping the total concentration constant.

    • Record the fluorescence emission for each solution.

    • Plot the fluorescence intensity versus the mole fraction of the probe. The maximum of the plot indicates the stoichiometry of the probe-metal ion complex.

  • Determination of Detection Limit (LOD):

    • The LOD can be calculated based on the fluorescence titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration plot at low analyte concentrations.

Protocol 3: Evaluation of the Fluorescent Probe for pH Sensing

This protocol describes how to characterize the pH-dependent fluorescence of the synthesized probe.

Materials:

  • Synthesized fluorescent probe stock solution

  • A series of buffer solutions covering a wide pH range (e.g., Britton-Robinson buffer from pH 2 to 12)

  • Fluorometer

  • pH meter

Procedure:

  • pH-Dependent Fluorescence Measurements:

    • Prepare a series of solutions by adding a small aliquot of the probe stock solution to buffers of different pH values.

    • Record the fluorescence emission spectra for each solution at the determined excitation wavelength.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the pH value to observe the pH-dependent fluorescence response.

    • For ratiometric probes, plot the ratio of fluorescence intensities at two different emission wavelengths against pH.

  • Determination of pKa:

    • The pKa value, which represents the pH at which the probe is 50% protonated/deprotonated, can be determined from the inflection point of the sigmoidal curve obtained from the pH titration plot.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Protocol 1: Probe Synthesis start This compound + Amine/Hydrazine Derivative reaction Dissolve in Ethanol + Catalytic Acetic Acid start->reaction 1 reflux Reflux for 4-6 hours reaction->reflux 2 cool Cool to Room Temperature reflux->cool 3 precipitate Precipitate Forms cool->precipitate 4 filtration Filter and Wash with Cold Ethanol precipitate->filtration 5 dry Dry Under Vacuum filtration->dry 6 product Purified Schiff Base Probe dry->product 7

Caption: Workflow for the synthesis of a Schiff base fluorescent probe.

Sensing_Mechanism cluster_mechanism Turn-On Fluorescence Mechanism for Al³⁺ Detection probe_free Probe (Free State) - C=N Isomerization - Photoinduced Electron Transfer (PET) low_fluorescence Low Fluorescence ('Off' State) probe_free->low_fluorescence Leads to probe_bound Probe-Al³⁺ Complex - Restricted C=N Isomerization - Inhibited PET probe_free->probe_bound + Analyte analyte Al³⁺ Ion analyte->probe_bound high_fluorescence High Fluorescence ('On' State) probe_bound->high_fluorescence Results in

Caption: Signaling pathway for "turn-on" fluorescence upon Al³⁺ detection.

pH_Sensing_Workflow cluster_workflow Protocol 3: pH Sensing Evaluation start Prepare Probe Solution in Buffers of Varying pH measure Record Fluorescence Emission Spectra start->measure 1 plot_intensity Plot Fluorescence Intensity vs. pH measure->plot_intensity 2 determine_pka Determine pKa from Sigmoidal Fit plot_intensity->determine_pka 3

Caption: Experimental workflow for evaluating pH sensing capabilities.

Application Note: HPLC Analysis and Purification of 5-Hydroxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxy-1H-indole-3-carbaldehyde is a versatile chemical intermediate utilized in the synthesis of a variety of biologically active molecules, including those targeting neurological disorders due to its structural similarity to neurotransmitters.[1] Its hydroxyl and aldehyde functional groups contribute to its reactivity, making it a valuable building block in pharmaceutical development and materials science.[1] High-Performance Liquid Chromatography (HPLC) is a primary method for the qualitative and quantitative analysis of indole derivatives.[2][3] This document provides a detailed protocol for the analytical determination and purification of this compound using reverse-phase HPLC (RP-HPLC).

Analytical Method

The following method is a robust starting point for the analysis of this compound, developed based on established protocols for similar indole compounds.[2][3][4]

Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV detector
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (based on typical indole absorbance)
Injection Volume 10 µL

Experimental Protocol: Analytical Method

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

    • To prepare Mobile Phase B, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve the standard in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Prepare a working standard solution of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with the 50:50 mobile phase mixture.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the 50:50 mobile phase mixture to an estimated concentration of 100 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.[2]

  • Chromatographic Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the prepared standard and sample solutions.

    • Run the gradient program as specified in the chromatographic conditions table.

    • Monitor the chromatogram at 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Purification Method

For the isolation of this compound from a mixture, a semi-preparative HPLC method can be employed. The analytical method can be scaled up for this purpose.

Chromatographic Conditions for Purification

ParameterCondition
Instrument Semi-preparative HPLC system with UV detector and fraction collector
Column Reversed-phase C18 (e.g., 10 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or shallow gradient optimized from the analytical method
Flow Rate 4.0 mL/min
Column Temperature Ambient
Detection Wavelength 280 nm
Injection Volume 100-500 µL (depending on concentration and column loading capacity)

Experimental Protocol: Purification Method

  • Sample Preparation:

    • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol or the initial mobile phase).

    • Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • Method Optimization (Scouting Run):

    • Perform an initial analytical run of the crude sample to determine the retention time of the target compound and the separation from impurities.

    • Based on the scouting run, develop an isocratic or a shallow gradient method for the semi-preparative scale that provides optimal resolution between the target peak and adjacent impurities.

  • Semi-Preparative HPLC:

    • Equilibrate the semi-preparative C18 column with the initial mobile phase conditions.

    • Inject the prepared crude sample.

    • Run the optimized isocratic or gradient program.

    • Monitor the chromatogram and collect the fraction corresponding to the peak of this compound.

  • Post-Purification Processing:

    • Combine the collected fractions containing the purified compound.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid.

  • Purity Analysis:

    • Analyze the purified fraction using the analytical HPLC method described above to confirm its purity.

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Secondary interactions with residual silanol groups on the stationary phase.Ensure the mobile phase is acidified (e.g., with 0.1% formic acid).[3] Use an end-capped C18 column.[3]
Poor Resolution Inappropriate mobile phase composition.Optimize the gradient slope or the organic modifier (acetonitrile or methanol).[3]
Ghost Peaks Contaminated mobile phase or injector.Use fresh, high-purity solvents and flush the injection system.[3]
Baseline Drift Column not equilibrated; fluctuating temperature.Allow sufficient time for column equilibration.[3] Use a column oven to maintain a stable temperature.[3]

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Purification cluster_output Final Product SamplePrep Dissolve and Filter Sample Injection Inject Sample/Standard SamplePrep->Injection StandardPrep Prepare Standard Solution StandardPrep->Injection Column C18 Column Separation Injection->Column Detection UV Detection (280 nm) Column->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Analysis Analysis (Purity/Quantification) DataAcquisition->Analysis Purification Purification (Fraction Collection) DataAcquisition->Purification AnalyticalReport Analytical Report Analysis->AnalyticalReport PurifiedProduct Purified Compound Purification->PurifiedProduct

Caption: HPLC workflow for analysis and purification.

References

Synthesis of Novel Indole Derivatives from 5-hydroxy-1H-indole-3-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel indole derivatives, utilizing 5-hydroxy-1H-indole-3-carbaldehyde as a versatile starting material. The synthesized compounds, including chalcones, Schiff bases, and hydrazones, are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] This guide offers structured data presentation, comprehensive experimental methodologies, and visual diagrams to facilitate research and development in this promising area of drug discovery.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one framework, are important precursors for flavonoids and exhibit various pharmacological properties.[5] The Claisen-Schmidt condensation is a reliable method for synthesizing these derivatives from this compound and various substituted acetophenones.[5][6]

Experimental Protocol: General Procedure for Chalcone Synthesis
  • Dissolution: Dissolve 1 mmol of this compound and 1 mmol of the selected substituted acetophenone in 15-20 mL of ethanol in a round-bottom flask.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a suitable base, such as 10% aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution, dropwise at room temperature.[5][7]

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the crude product.

  • Filtration and Washing: Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and then dry the product.

  • Recrystallization: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.

Quantitative Data: Synthesis of Indole-based Chalcones
DerivativeAcetophenone ReactantCatalystSolventReaction Time (h)Yield (%)Reference
1a AcetophenoneKOHEthanol385[5]
1b 4'-ChloroacetophenoneNaOHEthanol482[5]
1c 4'-MethoxyacetophenoneKOHEthanol2.588[7]
1d 4'-NitroacetophenoneNaOHEthanol478[5]

Synthetic Pathway for Chalcones

Chalcone_Synthesis Indole 5-hydroxy-1H-indole- 3-carbaldehyde Reaction Mixture Reaction Mixture Indole->Reaction Mixture Acetophenone Substituted Acetophenone Acetophenone->Reaction Mixture Product Indole Chalcone Derivative Reaction Mixture->Product Base (KOH/NaOH) Ethanol, RT

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Synthesis of Schiff Base Derivatives

Schiff bases, containing an imine or azomethine group, are synthesized by the condensation of a primary amine with an aldehyde or ketone. These compounds have been reported to possess a wide range of biological activities, including antimicrobial and anticancer properties.[3][8]

Experimental Protocol: General Procedure for Schiff Base Synthesis
  • Reactant Mixture: In a round-bottom flask, mix equimolar quantities (1 mmol) of this compound and the desired primary amine (e.g., substituted aniline, amino acid) in 20 mL of ethanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst to the mixture.[9]

  • Reflux: Reflux the reaction mixture for 3-5 hours. Monitor the reaction progress using TLC.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Isolation and Purification: Filter the solid product, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Quantitative Data: Synthesis of Indole-based Schiff Bases
DerivativePrimary Amine ReactantCatalystSolventReaction Time (h)Yield (%)Reference
2a AnilineGlacial Acetic AcidEthanol492[9]
2b 4-ChloroanilineGlacial Acetic AcidEthanol589[9]
2c 4-Aminobenzoic acidGlacial Acetic AcidEthanol3.595[3]
2d 2-AminophenolGlacial Acetic AcidEthanol487[3]

Synthetic Pathway for Schiff Bases

Schiff_Base_Synthesis Indole 5-hydroxy-1H-indole- 3-carbaldehyde Reaction Mixture Reaction Mixture Indole->Reaction Mixture Amine Primary Amine (R-NH2) Amine->Reaction Mixture Product Indole Schiff Base Derivative Reaction Mixture->Product Glacial Acetic Acid Ethanol, Reflux

Caption: Synthesis of Schiff bases from this compound.

Synthesis of Hydrazone Derivatives

Hydrazones are a class of organic compounds with the structure R1R2C=NNH2. They are synthesized by the reaction of aldehydes or ketones with hydrazine. Indole hydrazones have shown promising biological activities, including antiplatelet and antimicrobial effects.[10][11]

Experimental Protocol: General Procedure for Hydrazone Synthesis
  • Solution Preparation: Dissolve 1 mmol of this compound in 20 mL of ethanol in a round-bottom flask.

  • Hydrazine Addition: Add an equimolar amount (1 mmol) of hydrazine hydrate or a substituted hydrazine derivative to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction Conditions: Stir the mixture at room temperature or gently reflux for 2-6 hours, monitoring the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation. Filter the resulting solid, wash with cold ethanol, and dry under vacuum to obtain the hydrazone derivative.

Quantitative Data: Synthesis of Indole-based Hydrazones
DerivativeHydrazine ReactantCatalystSolventReaction Time (h)Yield (%)Reference
3a Hydrazine HydrateGlacial Acetic AcidEthanol390[12]
3b PhenylhydrazineGlacial Acetic AcidEthanol485[13]
3c 2,4-DinitrophenylhydrazineGlacial Acetic AcidEthanol295[14]
3d Isonicotinic acid hydrazideGlacial Acetic AcidEthanol688[14]

Synthetic Pathway for Hydrazones

Hydrazone_Synthesis Indole 5-hydroxy-1H-indole- 3-carbaldehyde Reaction Mixture Reaction Mixture Indole->Reaction Mixture Hydrazine Hydrazine Derivative (R-NHNH2) Hydrazine->Reaction Mixture Product Indole Hydrazone Derivative Reaction Mixture->Product Glacial Acetic Acid Ethanol, RT/Reflux

Caption: Synthesis of hydrazones from this compound.

Experimental Workflow and Biological Evaluation

The general workflow for the synthesis and subsequent biological evaluation of the novel indole derivatives is outlined below.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 5-hydroxy-1H-indole- 3-carbaldehyde Reaction Reaction with (Acetophenone/Amine/Hydrazine) Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Screening In vitro Biological Screening (e.g., Anticancer, Antimicrobial assays) Characterization->Screening Data_Analysis Data Analysis (IC50/MIC determination) Screening->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies

Caption: General workflow from synthesis to biological evaluation.

Potential Signaling Pathways

While specific signaling pathways for derivatives of this compound are under active investigation, indole-based compounds are known to modulate various cellular signaling pathways implicated in diseases like cancer and inflammation. The diagram below represents a generalized overview of potential targets.

Generalized Signaling Pathway Diagramdot

Signaling_Pathways cluster_cellular_effects Cellular Effects cluster_pathways Potential Signaling Pathways Indole_Derivative Novel Indole Derivative Antimicrobial Antimicrobial Action Indole_Derivative->Antimicrobial MAPK MAPK Pathway Indole_Derivative->MAPK Modulation NFkB NF-κB Pathway Indole_Derivative->NFkB Modulation PI3K_AKT PI3K/Akt Pathway Indole_Derivative->PI3K_AKT Modulation Apoptosis Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest Anti_Inflammatory Anti-inflammatory Response MAPK->Apoptosis MAPK->Cell_Cycle_Arrest NFkB->Anti_Inflammatory PI3K_AKT->Apoptosis PI3K_AKT->Cell_Cycle_Arrest

References

Application of 5-Hydroxy-1H-indole-3-carbaldehyde in Neuropharmacology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1H-indole-3-carbaldehyde is a versatile heterocyclic organic compound that holds significant promise in the field of neuropharmacology. Its core structure is analogous to the endogenous neurotransmitter serotonin (5-hydroxytryptamine), positioning it as a valuable scaffold for the synthesis of novel psychoactive compounds and as a tool for probing the serotonergic system.[1] The indole moiety is a well-established "privileged structure" in medicinal chemistry, frequently appearing in compounds with potent and diverse biological activities.[2] Specifically, this compound serves as a crucial chemical intermediate for the development of serotonin analogs and other neurologically active agents.[1][3] Furthermore, research into related indole-3-carboxaldehyde derivatives has highlighted their potential antioxidant and anti-inflammatory properties, which are highly relevant to the pathophysiology of numerous neurodegenerative disorders.[3]

Potential Neuropharmacological Applications

The unique chemical architecture of this compound makes it a compound of interest for several research applications in neuropharmacology:

  • Development of Serotonin Receptor Ligands: Its structural similarity to serotonin makes it an ideal starting point for the synthesis of novel ligands targeting various serotonin (5-HT) receptor subtypes. The development of selective agonists or antagonists for these receptors is a key strategy in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia.

  • Investigation of Neuroprotective Agents: The indole nucleus is known for its antioxidant capabilities. Derivatives of indole-3-carboxaldehyde have demonstrated significant free radical scavenging activity. This suggests that this compound and its derivatives could be investigated for their potential to protect neurons from oxidative stress-induced damage, a common pathological feature in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4]

  • Scaffold for Anti-inflammatory Drugs: Neuroinflammation is a critical contributor to the progression of many central nervous system disorders. The anti-inflammatory potential of various indole-containing compounds has been documented.[5][6] Consequently, this compound can serve as a foundational molecule for the design and synthesis of novel agents aimed at mitigating neuroinflammatory processes.

Quantitative Data Summary

Direct quantitative data on the neuropharmacological activity of this compound is not extensively available in the public domain. However, studies on closely related indole-3-carboxaldehyde derivatives provide valuable insights into the potential bioactivity of this class of compounds. The following table summarizes the antioxidant properties of several such derivatives, offering a benchmark for future investigations.[3]

CompoundDPPH Radical Scavenging IC50 (µM/ml)Lipid Peroxidation Inhibition IC50 (µM/ml)
Indole-3-carboxaldehyde (Parent Compound) 121 ± 0.570 ± 0.7
Derivative 5a 18 ± 0.124 ± 0.3
Derivative 5b 21 ± 0.229 ± 0.8
Derivative 5e 16 ± 0.821 ± 0.5
Derivative 5f 8 ± 0.97 ± 0.1
BHA (Standard Antioxidant) 11 ± 0.59 ± 0.1

Data is illustrative and based on published results for indole-3-carboxaldehyde derivatives.[3] It is recommended to experimentally determine the specific activity of this compound.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the neuropharmacological profile of this compound.

Synthesis of this compound

This protocol is adapted from established synthetic procedures for indole-3-carboxaldehydes.

  • Reagents and Materials: 4-Aminophenol, Phosphorus oxychloride (POCl₃), Anhydrous N,N-Dimethylformamide (DMF), Saturated sodium carbonate (Na₂CO₃) solution, Ice bath, Round-bottom flask, Magnetic stirrer, Heating mantle, Filtration apparatus.

  • Procedure:

    • In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to anhydrous DMF cooled in an ice bath.

    • In a separate flask, dissolve 4-aminophenol in anhydrous DMF.

    • Slowly add the prepared Vilsmeier reagent to the 4-aminophenol solution at 0°C with continuous stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

    • Subsequently, heat the reaction mixture to 85°C and maintain for 7 hours.

    • Upon completion, cool the reaction mixture to room temperature and carefully add saturated sodium carbonate solution until the mixture is basic, which will induce the precipitation of the product.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is a standard method for assessing the free radical scavenging potential of a compound.[3][7][8]

  • Reagents and Materials: this compound, 2,2-Diphenyl-1-picrylhydrazyl (DPPH), Methanol (or Ethanol), 96-well microplate, UV-Vis microplate reader.

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions of the stock solution to obtain a range of test concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

    • Prepare a control well containing 100 µL of DPPH solution and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the corresponding sample concentrations.

Serotonin Receptor Binding Assay

This is a generalized protocol for a competitive radioligand binding assay. The specific receptor subtype, radioligand, and cell line should be chosen based on the research objective.

  • Reagents and Materials: Cell membranes from a stable cell line expressing the target serotonin receptor (e.g., HEK293-h5-HT1A), a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors), this compound, incubation buffer (e.g., Tris-HCl with cofactors), a non-labeled competitor for non-specific binding determination (e.g., serotonin), glass fiber filters, a cell harvester, and a liquid scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of this compound in the incubation buffer.

    • Set up the binding assay in microcentrifuge tubes or a 96-well plate.

    • To each tube/well, add the cell membranes, the radioligand at a concentration close to its dissociation constant (Kd), and the test compound at varying concentrations.

    • To determine non-specific binding, include a set of tubes/wells with the cell membranes, radioligand, and a saturating concentration of the non-labeled competitor.

    • Incubate the reaction mixtures for a predetermined time (e.g., 60 minutes) at room temperature to reach equilibrium.

    • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Quickly wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

    • Transfer the filters to scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

    • The inhibition constant (Ki) of the test compound can be calculated from the IC50 value (concentration of the compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Visualizations

G Workflow for Synthesis and In Vitro Evaluation cluster_synthesis Synthesis cluster_screening Neuropharmacological Screening start Starting Materials (4-Aminophenol, POCl3, DMF) vilsmeier Vilsmeier Reagent Formation start->vilsmeier reaction Vilsmeier-Haack Reaction vilsmeier->reaction workup Workup and Purification reaction->workup product This compound workup->product antioxidant Antioxidant Activity (DPPH Assay) product->antioxidant receptor Serotonin Receptor Binding Assays product->receptor

Caption: Synthetic and screening workflow for this compound.

G Potential Signaling Pathways in Neuroprotection cluster_antioxidant Antioxidant Mechanism cluster_receptor Receptor-Mediated Mechanism compound This compound or its derivatives ros Reactive Oxygen Species (ROS) compound->ros Scavenging receptor Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) compound->receptor Modulation ox_stress Oxidative Stress ros->ox_stress neuronal_damage Neuronal Damage ox_stress->neuronal_damage signaling Intracellular Signaling (e.g., cAMP, IP3/DAG) receptor->signaling neuroprotective_outcome Neuroprotective Effects signaling->neuroprotective_outcome

References

Application Notes and Protocols for Studying Cellular Signaling with 5-hydroxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing 5-hydroxy-1H-indole-3-carbaldehyde in the investigation of key cellular signaling pathways. Due to the limited specific data on the 5-hydroxy derivative, the protocols and expected outcomes are largely based on studies of its parent compound, indole-3-carboxaldehyde (I3A). The structural similarity suggests that the methodologies and observed signaling effects will be comparable. I3A is a known ligand for the Aryl Hydrocarbon Receptor (AhR) and has been demonstrated to modulate inflammatory pathways, including the NLRP3 inflammasome.

Key Signaling Pathways and Cellular Effects

This compound and its analogs are implicated in several critical cellular processes:

  • Aryl Hydrocarbon Receptor (AhR) Activation: As an indole derivative, it is predicted to be an agonist of the AhR, a ligand-activated transcription factor that plays a crucial role in regulating immune responses, cellular proliferation, and detoxification.[1][2][3]

  • NLRP3 Inflammasome Inhibition: I3A has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when activated, leads to the production of pro-inflammatory cytokines IL-1β and IL-18.[1][4] This inhibition is often linked to the activation of the AhR pathway.[1]

  • Reduction of Reactive Oxygen Species (ROS): A downstream effect of AhR activation and NLRP3 inflammasome inhibition by I3A is the reduction of intracellular reactive oxygen species, which are key signaling molecules and mediators of cellular damage.[1]

  • Anti-inflammatory Effects: Through its action on the AhR and NLRP3 pathways, this compound is expected to exhibit anti-inflammatory properties by reducing the expression and release of pro-inflammatory cytokines.[1][4]

Quantitative Data Summary

The following tables summarize quantitative data from studies on indole-3-carboxaldehyde (I3A), which can be used as a reference for designing experiments with this compound.

Table 1: Effect of Indole-3-Carboxaldehyde on Protein Expression in LPS-stimulated Caco-2 Cells

Target ProteinTreatmentConcentration (µM)Fold Change vs. LPS Control
AhRIAld + LPS50~1.8
Caspase-1 (p20)IAld + LPS50~0.4
IL-1β (p17)IAld + LPS50~0.3

Data are estimated from Western blot quantification in Cao et al., 2024.[1]

Table 2: Effect of Indole-3-Carboxaldehyde on Reactive Oxygen Species (ROS) Production

Cell LineTreatmentConcentration (µM)Fold Change in ROS vs. LPS Control
Caco-2IAld + LPS50~0.5

Data are estimated from fluorescence intensity measurements in Cao et al., 2024.[1]

Signaling Pathway Diagrams

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-OH-I3A 5-OH-I3A AhR AhR 5-OH-I3A->AhR Binds ARNT ARNT AhR->ARNT Dimerizes HSP90 HSP90 AhR->HSP90 Complex nucleus Nucleus AhR->nucleus XRE XRE ARNT->XRE Binds Target Gene\nExpression Target Gene Expression XRE->Target Gene\nExpression Induces cytoplasm Cytoplasm

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.

NLRP3_Inhibition_Pathway 5-OH-I3A 5-OH-I3A AhR AhR 5-OH-I3A->AhR Activates ROS ROS AhR->ROS Inhibits NLRP3 NLRP3 ROS->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleaves IL-1β IL-1β Pro-IL-1β->IL-1β Mature Cytokine

Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on cellular signaling pathways, adapted from established methods for indole-3-carboxaldehyde.

Protocol 1: Cell Culture and Treatment

Objective: To treat cultured cells with this compound to assess its impact on cellular signaling.

Materials:

  • Cell line of interest (e.g., Caco-2 for intestinal epithelium, THP-1 for monocytes)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Lipopolysaccharide (LPS, for inflammatory stimulation)

  • Phosphate-buffered saline (PBS)

  • 6-well or 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in culture plates (e.g., 2 x 10^5 cells/well in a 6-well plate) and allow them to adhere and reach 70-80% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 50 mM). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 50 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

  • Cell Treatment:

    • For studying the direct effects of the compound, replace the culture medium with the medium containing different concentrations of this compound or vehicle control (DMSO).

    • For studying its effect on inflammation, pre-treat the cells with the compound for a specified time (e.g., 2 hours) before stimulating with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

  • Cell Harvesting: After the treatment period, wash the cells with ice-cold PBS. The cells are now ready for downstream applications such as protein extraction for Western blotting or RNA isolation for qPCR.

Experimental_Workflow_Cell_Treatment A Seed Cells C Treat Cells A->C B Prepare Compound (5-OH-I3A) B->C D Optional: Inflammatory Stimulus (LPS) C->D E Harvest Cells C->E D->E F Downstream Analysis (Western Blot, qPCR, etc.) E->F

Caption: General workflow for cell treatment with this compound.

Protocol 2: Western Blotting for Signaling Proteins

Objective: To determine the effect of this compound on the expression levels of key proteins in the AhR and NLRP3 signaling pathways.

Materials:

  • Treated cell lysates (from Protocol 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AhR, anti-NLRP3, anti-Caspase-1, anti-IL-1β, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the harvested cells with RIPA buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the effect of this compound on intracellular ROS levels.

Materials:

  • Cells treated as described in Protocol 1 (in a black, clear-bottom 96-well plate)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Hank's Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence plate reader

Procedure:

  • Cell Treatment: Treat cells in a 96-well plate with this compound and/or an inflammatory stimulus as described in Protocol 1.

  • Probe Loading: After treatment, remove the medium and wash the cells gently with warm HBSS.

  • Add 100 µL of 10 µM DCFH-DA in HBSS to each well.

  • Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Measurement: Wash the cells twice with HBSS to remove excess probe. Add 100 µL of HBSS to each well.

  • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Analysis: Normalize the fluorescence intensity of the treated wells to the control wells.

By following these protocols, researchers can effectively investigate the role of this compound in modulating key cellular signaling pathways, providing valuable insights for basic research and drug development.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of 5-hydroxy-1H-indole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental setup to evaluate the antioxidant potential of 5-hydroxy-1H-indole-3-carbaldehyde derivatives. The protocols detailed herein cover widely accepted in vitro chemical and cell-based assays to determine the radical scavenging and reductive capabilities of these compounds.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Antioxidants can mitigate oxidative damage by neutralizing free radicals. Indole derivatives are a significant class of heterocyclic compounds that have shown promise as antioxidant agents. The this compound scaffold, in particular, is of interest for its potential to act as a potent antioxidant. The evaluation of the antioxidant activity of newly synthesized derivatives is a critical step in the drug discovery and development process.

This document outlines detailed protocols for three common chemical assays—DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power)—as well as a cellular antioxidant activity (CAA) assay. These assays provide a comprehensive profile of the antioxidant potential of the test compounds.

Data Presentation: Summarized Antioxidant Activity

The following tables present hypothetical quantitative data for a series of this compound derivatives (designated as IND-1 to IND-5) to illustrate how results can be structured for clear comparison.

Table 1: Radical Scavenging Activity (IC50 Values)

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
IND-115.8 ± 1.210.5 ± 0.9
IND-225.4 ± 2.118.2 ± 1.5
IND-312.3 ± 1.08.7 ± 0.6
IND-430.1 ± 2.522.4 ± 1.8
IND-518.9 ± 1.614.1 ± 1.1
Ascorbic Acid (Standard)8.5 ± 0.75.2 ± 0.4
Trolox (Standard)10.2 ± 0.96.8 ± 0.5

IC50: The concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Ferric Reducing Antioxidant Power (FRAP) and Cellular Antioxidant Activity (CAA)

CompoundFRAP Value (µM Fe(II) Equivalent/µM)Cellular Antioxidant Activity (EC50 in µM)
IND-11.8 ± 0.1525.6 ± 2.2
IND-21.2 ± 0.1035.8 ± 3.1
IND-32.5 ± 0.2118.9 ± 1.7
IND-40.9 ± 0.0842.3 ± 3.8
IND-51.5 ± 0.1329.4 ± 2.5
Ascorbic Acid (Standard)2.8 ± 0.24N/A
Quercetin (Standard)N/A12.5 ± 1.1

EC50: The concentration of the compound required to provide 50% of the maximal cellular antioxidant response.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[1][2][3]

Materials and Reagents:

  • This compound derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.[1]

  • Preparation of Test Samples: Dissolve the indole derivatives and the positive control in methanol to prepare stock solutions (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compounds or the standard to the wells.

    • For the blank, add 100 µL of methanol instead of the test sample.

    • Mix the contents of the wells thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(A_blank - A_sample) / A_blank] x 100

    • Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • Plot the percentage of scavenging activity against the concentration of the test compounds to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[4][5]

Materials and Reagents:

  • This compound derivatives

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox or Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[4]

  • Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare different concentrations of the indole derivatives and the positive control in the same solvent used for diluting the ABTS•+ solution.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test compounds or the standard to the wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[6]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.[7]

Materials and Reagents:

  • This compound derivatives

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃·6H₂O)

  • Sodium acetate buffer (300 mM, pH 3.6)

  • Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in water.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution. Warm the solution to 37°C before use.

  • Preparation of Test Samples and Standard: Prepare different concentrations of the indole derivatives and a standard curve of ferrous sulfate (0-1000 µM).

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test samples, standard solutions, or a blank (solvent) to the wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Data Analysis: Calculate the FRAP value of the samples by comparing their absorbance with the standard curve of ferrous sulfate. The results are expressed as µM Fe(II) equivalents.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of compounds to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the oxidation of dichlorofluorescin (DCFH) by peroxyl radicals in cultured cells.[8][9][10]

Materials and Reagents:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical initiator

  • Quercetin (as a positive control)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Protocol:

  • Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of the indole derivatives and quercetin in treatment medium (serum-free medium) containing 25 µM DCFH-DA for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • After incubation, wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH in Hanks' Balanced Salt Solution (HBSS) to each well.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence every 5 minutes for 1 hour, with excitation at 485 nm and emission at 538 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • The CAA value is calculated using the formula: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100.

    • Plot the CAA values against the compound concentration to determine the EC50 value.[11]

Mandatory Visualizations

G cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Compound This compound Derivatives & Standards Reaction Initiate Reaction in 96-well Plate Compound->Reaction AssayReagents Assay-Specific Reagents (DPPH, ABTS, FRAP, etc.) AssayReagents->Reaction Incubation Incubation (Time & Temperature Specific) Reaction->Incubation Measurement Spectrophotometric / Fluorometric Measurement Incubation->Measurement Calculation Calculate % Inhibition, IC50 / EC50, or Equivalents Measurement->Calculation Results Comparative Analysis of Antioxidant Activity Calculation->Results

Caption: General workflow for in vitro antioxidant activity assessment.

G ROS Reactive Oxygen Species (ROS) (e.g., O2•-, H2O2, •OH) CellDamage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ROS->CellDamage Neutralization Neutralized Species ROS->Neutralization Indole This compound Derivative Indole->ROS Direct Scavenging Nrf2_Keap1 Nrf2-Keap1 Complex Indole->Nrf2_Keap1 Indirect Action Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Nuclear Translocation & Binding AOE Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AOE Gene Expression AOE->ROS Enzymatic Detoxification

Caption: Potential antioxidant mechanisms of indole derivatives.

References

Application Notes and Protocols: Synthesis of Novel Dyes and Pigments from 5-Hydroxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of dyes and pigments commencing from the versatile precursor, 5-hydroxy-1H-indole-3-carbaldehyde. This starting material, bearing both a reactive aldehyde functionality and a phenolic hydroxyl group, serves as a valuable scaffold for the creation of chromophores with potential applications in biomedical research, diagnostics, and materials science. The synthetic routes detailed herein primarily focus on the Knoevenagel condensation, a reliable method for C-C bond formation that leads to the generation of electronically conjugated systems responsible for the absorption and emission of light.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and materials.[1] Its indole core is a privileged structure in medicinal chemistry, while the aldehyde group provides a handle for diverse chemical transformations. The presence of the 5-hydroxyl group not only influences the electronic properties of the resulting molecules but also offers a potential site for further functionalization. The Knoevenagel condensation reaction of this compound with active methylene compounds is a straightforward and efficient method for the synthesis of vibrantly colored dyes and pigments.[2]

Synthesis of the Starting Material: this compound

The starting material can be synthesized via the Vilsmeier-Haack reaction.[3][4][5] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol: Vilsmeier-Haack Synthesis[3]

Materials:

  • 4-Amino-3-methylphenol

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice bath

Procedure:

  • Vilsmeier Reagent Preparation: In a two-necked flask under an inert atmosphere, add anhydrous DMF (50 mL). Cool the flask in an ice bath and stir for 5-10 minutes. Slowly add phosphorus oxychloride (10 mL) dropwise while maintaining the temperature at 0°C. Stir the mixture for 30 minutes to generate the Vilsmeier reagent.

  • Reaction: To a separate flask containing 4-amino-3-methylphenol (15 g, 121.8 mmol) and DMF (10 mL), slowly add the prepared Vilsmeier reagent (20 mL) dropwise at 0°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Increase the temperature to 85°C and continue the reaction for 7 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture and add saturated sodium carbonate solution until the solution is basic, which will cause a solid to precipitate.

  • Filter the solid, wash with water, and dry to obtain this compound.

Expected Yield: ~92%[3] Melting Point: 235°C[3]

G cluster_reagent Vilsmeier Reagent Preparation cluster_synthesis Synthesis of this compound DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0°C POCl3 POCl₃ POCl3->Vilsmeier 0°C ReactionMix Reaction Mixture Vilsmeier->ReactionMix Start 4-Amino-3-methylphenol Start->ReactionMix Heating Heating (85°C, 7h) ReactionMix->Heating Product This compound Heating->Product

Caption: Workflow for the synthesis of this compound.

Synthesis of Dyes via Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by a dehydration reaction to yield a substituted alkene. This reaction is central to the synthesis of a wide array of dyes from this compound.

General Experimental Protocol for Knoevenagel Condensation

Materials:

  • This compound

  • Active methylene compound (e.g., barbituric acid, 2-thiobarbituric acid, indane-1,3-dione)

  • Ethanol

  • Piperidine (catalytic amount)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the active methylene compound (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate may form. Cool the reaction mixture in an ice bath to facilitate further precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with ice-cold water followed by a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, the product can be recrystallized from a suitable solvent like ethanol.

G Start This compound + Active Methylene Compound Reaction Dissolve in Ethanol + Piperidine (catalyst) Start->Reaction Stir Stir at Room Temperature Reaction->Stir Monitor Monitor by TLC Stir->Monitor Precipitate Precipitation Monitor->Precipitate Reaction Complete Filter Filter and Wash Precipitate->Filter Dry Dry Product Filter->Dry

Caption: General workflow for the Knoevenagel condensation.

Synthesized Dyes and Their Properties

Active Methylene CompoundProduct NameExpected ColorPotential λmax (nm)
Barbituric Acid5-(5-Hydroxy-1H-indole-3-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trioneYellow-Orange400-450
2-Thiobarbituric Acid5-(5-Hydroxy-1H-indole-3-ylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dioneOrange-Red450-500
Indane-1,3-dione2-(5-Hydroxy-1H-indole-3-ylmethylene)-1H-indene-1,3(2H)-dioneRed-Violet500-550

Note: The expected color and λmax are estimations based on the extension of the conjugated π-system and the nature of the acceptor group in the active methylene compound.

Potential Applications in Drug Development and Research

The synthesized dyes, featuring the biologically relevant indole scaffold, may exhibit interesting pharmacological properties. The extended π-systems and the presence of polar functional groups could facilitate interactions with biological macromolecules.

Potential Signaling Pathway Interactions

Indole derivatives are known to interact with various biological targets. For instance, some indole-based compounds act as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is a key regulator of immune responses in cancer.[6] The synthesized dyes could be screened for their potential to modulate such pathways.

G cluster_pathway Potential Biological Target Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression Dye Synthesized Dye (Potential IDO1 Inhibitor) Dye->IDO1 Inhibition

Caption: Potential interaction of synthesized dyes with the IDO1 pathway.

Conclusion

The protocols outlined in these application notes provide a robust framework for the synthesis of novel dyes and pigments from this compound. The Knoevenagel condensation offers a versatile and efficient route to a diverse range of colored compounds. Further investigation into the spectroscopic properties and biological activities of these molecules is warranted to explore their full potential in various scientific and technological fields, including the development of new therapeutic agents and diagnostic tools.

References

Application Notes and Protocols for the Formylation of 5-Hydroxyindole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Hydroxyindole-3-carbaldehyde is a crucial intermediate in the synthesis of various biologically active molecules and pharmaceuticals, including serotonin analogs and other neurotransmitters.[1] Its synthesis via formylation of 5-hydroxyindole is a key chemical transformation. This document provides detailed protocols for the laboratory-scale formylation of 5-hydroxyindole, focusing on the widely used Vilsmeier-Haack reaction. Alternative methods are also briefly discussed. The Vilsmeier-Haack reaction is an efficient method for the 3-formylation of electron-rich indoles, involving the reaction of the indole with a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3][4][5][6]

I. Vilsmeier-Haack Formylation of 5-Hydroxyindole

The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of activated aromatic and heteroaromatic compounds.[6] The reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, which then attacks the electron-rich indole ring.[3][4] Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[7]

Reaction Pathway:

Vilsmeier_Haack_Reaction DMF DMF (Dimethylformamide) Vilsmeier_reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier_reagent POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Indole 5-Hydroxyindole Indole->Intermediate Electrophilic Attack Product 5-Hydroxyindole- 3-carbaldehyde Intermediate->Product H2O H₂O (Hydrolysis) H2O->Product

Caption: Vilsmeier-Haack reaction pathway for the formylation of 5-hydroxyindole.

Experimental Protocol:

This protocol is adapted from a documented synthesis of 5-hydroxy-1H-indole-3-carbaldehyde.[8]

Materials:

  • 5-Hydroxyindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice

Equipment:

  • Two-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a two-necked flask under anhydrous and anaerobic conditions, add 50 ml of anhydrous DMF.

    • Cool the flask in an ice bath to 0°C with stirring.

    • Slowly add 10 ml of phosphorus oxychloride via a dropping funnel, maintaining the temperature at 0°C.

    • Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.[8]

  • Formylation Reaction:

    • To a separate flask containing the starting material (e.g., 15g of a suitable precursor like 4-amino-3-methylphenol for a related synthesis), add 10 ml of DMF.[8] For the direct formylation of 5-hydroxyindole, an equimolar amount would be used.

    • Slowly add 20 ml of the prepared Vilsmeier reagent dropwise at 0°C.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.[8]

    • Raise the temperature to 85°C and continue the reaction for 7 hours.[8]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture.

    • Carefully add saturated sodium carbonate solution until the mixture is basic, which will cause a solid to precipitate.[8]

    • Filter the precipitated solid and wash it with water.

    • Dry the solid to obtain the crude this compound.[8]

Experimental Workflow:

Experimental_Workflow Start Start Vilsmeier_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Vilsmeier_Prep Reaction_Setup Dissolve 5-Hydroxyindole in DMF Start->Reaction_Setup Addition Add Vilsmeier Reagent dropwise at 0°C Vilsmeier_Prep->Addition Reaction_Setup->Addition Stir_RT Stir at Room Temperature (1 hour) Addition->Stir_RT Heating Heat to 85°C (7 hours) Stir_RT->Heating Workup Quench with Na₂CO₃ (aq) Heating->Workup Filtration Filter Precipitate Workup->Filtration Drying Dry the Product Filtration->Drying End End Product: 5-Hydroxyindole-3-carbaldehyde Drying->End

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 5-hydroxyindole.

Quantitative Data:

The following table summarizes the quantitative data reported for the synthesis of this compound.[8]

ParameterValueReference
Yield 92%[8]
Melting Point 235°C[8]
¹H NMR (DMSO-d₆) δ (ppm) 11.89 (1H, s), 9.84 (1H, s), 9.07 (1H, s), 8.13 (1H, s), 7.48 (1H, d), 7.29 (1H, d), 6.73 (1H, dd)[8]

II. Alternative Formylation Methods

While the Vilsmeier-Haack reaction is highly effective, other methods for the formylation of indoles exist.

Duff Reaction:

The Duff reaction involves the formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium.[9][10][11] Given that 5-hydroxyindole contains a phenolic hydroxyl group, this reaction could be a potential alternative. The reaction typically favors ortho-formylation to the hydroxyl group.[9]

Other Reagents:

Recent research has explored other formylating agents and conditions, such as:

  • Triphenylphosphine/1,2-diiodoethane with DMF.[12][13]

  • Boron trifluoride diethyl etherate with trimethyl orthoformate.[14]

  • Iron-catalyzed formylation using formaldehyde and aqueous ammonia.[15]

These methods may offer advantages in terms of milder reaction conditions or different substrate scopes.

III. Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.

  • Anhydrous DMF is a skin and respiratory irritant. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the Vilsmeier reagent.

  • The quenching step with sodium carbonate solution can be exothermic and may release gas. Add the solution slowly and with good stirring.

Disclaimer: These protocols are intended for use by trained laboratory personnel. Appropriate safety precautions should be taken at all times. The user is solely responsible for any consequences arising from the use of this information.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-hydroxy-1H-indole-3-carbaldehyde synthesis. The content is structured to address specific experimental challenges and provide actionable solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Vilsmeier-Haack reaction, which is the most prevalent method for this transformation.[1][2]

Question: My reaction yield is consistently low or I'm obtaining no product. What are the most critical parameters to investigate?

Answer: Low or no yield in the formylation of 5-hydroxyindole is a common problem that can often be traced back to several critical factors:

  • Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture.[3] Ensure that the dimethylformamide (DMF) is anhydrous and that the phosphorus oxychloride (POCl₃) is fresh or distilled.[4] Impurities or decomposition products in DMF, such as amines, can lead to side reactions.[3]

  • Temperature Control: The formation of the Vilsmeier reagent (from DMF and POCl₃) is exothermic and must be performed at low temperatures (typically 0 °C) to prevent degradation.[4][5] Subsequently, the formylation reaction temperature needs to be carefully controlled. While some protocols involve heating to drive the reaction to completion, excessive heat can lead to polymerization and decomposition of the electron-rich indole substrate.[3][5]

  • Inert Atmosphere: Conducting the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the Vilsmeier reagent and other intermediates from reacting with atmospheric moisture.[3]

  • Reaction Time: Over-extending the reaction time, especially at elevated temperatures, can decrease the yield of the desired product due to degradation.[3] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to identify the optimal endpoint.

Question: My TLC plate shows multiple spots, indicating significant byproduct formation. What are the likely side reactions and how can I minimize them?

Answer: The formation of multiple products suggests that side reactions are competing with the desired C3-formylation. Key potential issues include:

  • Substrate Purity: Ensure the starting 5-hydroxyindole is pure. Impurities can lead to a variety of unintended products.

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the indole substrate is critical. An excess of the reagent may lead to di-formylation or other side reactions. A systematic optimization of the reagent stoichiometry is recommended.

  • Reaction at the Hydroxyl Group: The hydroxyl group at the C5 position is also nucleophilic and could potentially react with the Vilsmeier reagent, leading to O-formylation. While C3-formylation is generally favored in indoles due to the higher electron density at this position, controlling the reaction conditions, particularly temperature, can help improve selectivity.

  • Polymerization: Indoles, especially those with electron-donating groups like a hydroxyl group, can be susceptible to polymerization under the acidic conditions of the Vilsmeier-Haack reaction. Using the minimum necessary reaction time and temperature can help mitigate this.

Question: I am struggling with the work-up and purification of the final product. What are the best practices?

Answer: A clean work-up is essential for obtaining a high yield of pure product.

  • Hydrolysis Step: The reaction is typically quenched by pouring the mixture into crushed ice or ice-cold water.[4] This hydrolyzes the intermediate iminium salt to the final aldehyde. This step should be performed carefully and with efficient stirring.

  • Basification: After hydrolysis, the acidic solution is neutralized or made basic to precipitate the product. Saturated sodium carbonate or sodium hydroxide solutions are commonly used.[5] The base should be added slowly and with cooling, as the neutralization is exothermic. A rapid pH change can sometimes trap impurities within the precipitated product.

  • Purification:

    • Recrystallization: This is an effective method for purifying the crude product. Ethanol is often a suitable solvent.[4]

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography using a solvent system like ethyl acetate in hexane can be used to separate the desired product from byproducts and unreacted starting material.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most effective and commonly used method for synthesizing this compound? A1: The Vilsmeier-Haack reaction is the most widely documented and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 5-hydroxyindole.[6][7] This reaction utilizes a Vilsmeier reagent, which is a weak electrophile, to introduce a formyl (-CHO) group onto the indole ring, primarily at the electron-rich C3 position.[8][9]

Q2: What is the Vilsmeier reagent and how is it prepared? A2: The Vilsmeier reagent is an electrophilic chloroiminium ion.[9] It is typically prepared in situ just before use by reacting an N,N-disubstituted formamide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[2] The reaction is performed at low temperature (0 °C) to control the exothermic reaction and ensure the stability of the reagent.

Q3: Are there viable alternative methods to the Vilsmeier-Haack reaction for this synthesis? A3: Yes, other formylation reactions exist, but they may be less efficient for this specific substrate. The Duff reaction, for example, is used for the formylation of phenols using hexamine as the formyl source.[10] However, it is generally considered inefficient.[10] Given that 5-hydroxyindole has a phenol-like moiety, the Duff reaction is a theoretical possibility but the Vilsmeier-Haack reaction remains the preferred method due to its higher reliability and typically better yields for indole systems.

Q4: Why is the formylation regioselective for the C3 position of the indole ring? A4: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. In the indole ring system, the nitrogen atom donates electron density into the pyrrole ring, making the C3 position the most electron-rich and nucleophilic site. Consequently, it is the most reactive position for attack by weak electrophiles like the Vilsmeier reagent.

Comparative Data on Reaction Conditions

The following table summarizes various conditions for the Vilsmeier-Haack formylation of substituted indoles to provide a comparative overview. Note that direct yield comparisons can be influenced by the specific substrate and reaction scale.

Starting MaterialFormylating ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
4-Amino-3-methylphenol*POCl₃ / DMFDMF0, then RT, then 851 + 792[5]
IndolePOCl₃ / DMFDMF<10, then 351 + 197[4]
5-BromoindolePOCl₃ / DMFDMF0, then RT, then 901 + 991[5]
5-ChloroindolePOCl₃ / DMFDMF0, then RT, then 851 + 590[5]

Note: The patent describes the synthesis of this compound from 4-amino-3-methylphenol, which appears to be an error in the description of the starting material name, as this would not lead to the stated product via a simple formylation. However, the reaction conditions provided are typical for a Vilsmeier-Haack synthesis leading to a substituted indole-3-carbaldehyde.

Key Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a generalized procedure based on common laboratory practices for the formylation of indoles.[4][5]

1. Preparation of the Vilsmeier Reagent:

  • In a three-necked, flame-dried flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (4.0 eq).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the resulting pale yellow or pinkish mixture at 0 °C for an additional 30-60 minutes.

2. Formylation Reaction:

  • Dissolve the starting material, 5-hydroxyindole (1.0 eq), in a minimal amount of anhydrous DMF.

  • Add the 5-hydroxyindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Gently heat the reaction mixture to 80-90 °C and stir for 5-7 hours.[5] Monitor the reaction progress by TLC until the starting material is consumed.

3. Work-up and Isolation:

  • After cooling to room temperature, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a solution of sodium hydroxide (NaOH) until the mixture is basic (pH > 8), which will cause the product to precipitate.[5]

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove inorganic salts.

  • Dry the crude product under vacuum.

4. Purification:

  • Recrystallize the crude solid from a suitable solvent, such as aqueous ethanol, to obtain the pure this compound.

Visual Diagrams

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Attack Nucleophilic Attack at C3 Vilsmeier->Attack Vilsmeier->Attack Indole 5-Hydroxyindole (Nucleophile) Indole->Attack Iminium Iminium Salt Intermediate Attack->Iminium H2O H₂O (Work-up) Iminium->H2O Product 5-Hydroxy-1H-indole- 3-carbaldehyde Iminium->Product H2O->Product

Caption: Vilsmeier-Haack reaction pathway for indole formylation.

Experimental_Workflow Experimental Workflow for Synthesis A 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) B 2. Add 5-Hydroxyindole Solution Dropwise at 0°C A->B C 3. Reaction (Stir at RT, then Heat) B->C D 4. Monitor by TLC C->D E 5. Quench Reaction (Pour onto Ice) D->E  Reaction Complete F 6. Basify to Precipitate (e.g., Na₂CO₃) E->F G 7. Isolate Crude Product (Filter and Wash) F->G H 8. Purify Product (Recrystallization / Chromatography) G->H I Final Pure Product H->I

Caption: Step-by-step experimental workflow for synthesis.

Troubleshooting_Guide Troubleshooting Logic Tree Start Problem: Low Yield / No Product CheckReagents Are reagents anhydrous & pure? Start->CheckReagents CheckTemp Was temperature strictly controlled? CheckReagents->CheckTemp Yes Sol_Reagents Solution: Use anhydrous solvents & fresh reagents. CheckReagents->Sol_Reagents No CheckAtmosphere Was reaction under inert atmosphere? CheckTemp->CheckAtmosphere Yes Sol_Temp Solution: Ensure proper cooling during reagent prep & reaction. CheckTemp->Sol_Temp No CheckWorkup Was work-up performed correctly? CheckAtmosphere->CheckWorkup Yes Sol_Atmosphere Solution: Use N₂ or Ar atmosphere and flame-dried glassware. CheckAtmosphere->Sol_Atmosphere No CheckWorkup->Start Yes (Re-evaluate strategy) Sol_Workup Solution: Review quenching and basification procedures. CheckWorkup->Sol_Workup No

Caption: A decision tree for troubleshooting low product yield.

References

Common impurities in the synthesis of 5-hydroxy-1H-indole-3-carbaldehyde and their removal.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-hydroxy-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this valuable indole derivative.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, particularly when using the Vilsmeier-Haack reaction, a common formylation method for electron-rich heterocycles.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Decomposition of Vilsmeier reagent: Presence of moisture in reagents or glassware. 3. Poor quality of starting materials: Impure 5-hydroxyindole or reagents.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. 2. Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and fresh, high-quality phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). 3. Purify the starting 5-hydroxyindole if necessary. Use freshly opened or properly stored reagents.
Formation of a Dark, Tarry Mixture 1. Reaction temperature too high: Overheating can lead to polymerization and decomposition of the indole starting material. 2. Acid-catalyzed polymerization: The acidic conditions of the Vilsmeier-Haack reaction can promote side reactions.1. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of 5-hydroxyindole. Use an ice bath to manage exothermic reactions. 2. Add the 5-hydroxyindole solution to the Vilsmeier reagent slowly and at a controlled temperature.
Presence of Multiple Spots on TLC After Reaction 1. Formation of di-formylated byproducts: The highly activated nature of the 5-hydroxyindole ring can lead to formylation at multiple positions. 2. Formation of O-formylated byproduct: The Vilsmeier reagent can react with the hydroxyl group to form a formate ester. 3. Unreacted starting material: Incomplete reaction.1. Use a stoichiometric amount of the Vilsmeier reagent. Excess reagent can increase the likelihood of di-formylation. 2. During the work-up, ensure complete hydrolysis of any O-formyl esters by adjusting the pH and allowing sufficient time for the reaction. Basic hydrolysis is typically effective. 3. See "Low or No Product Yield" for solutions.
Difficulty in Isolating the Pure Product 1. Co-precipitation of impurities: Impurities may crystallize along with the desired product. 2. Similar polarity of product and impurities: Makes separation by column chromatography challenging.1. Optimize the recrystallization solvent system. A mixture of solvents may be necessary to achieve selective crystallization. 2. For column chromatography, use a shallow gradient of the mobile phase to improve separation. Consider using a different stationary phase if co-elution persists.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via the Vilsmeier-Haack reaction?

The most probable impurities arise from the high reactivity of the 5-hydroxyindole starting material. These include:

  • Di-formylated indoles: The Vilsmeier reagent can react at other positions on the indole ring in addition to the desired C-3 position, leading to products such as 5-hydroxy-1H-indole-3,X-dicarbaldehyde.

  • O-formylated indole: The Vilsmeier reagent can react with the phenolic hydroxyl group to form a formate ester, yielding 3-formyl-1H-indol-5-yl formate. This impurity can typically be hydrolyzed back to the desired product during aqueous work-up.

  • Unreacted 5-hydroxyindole: Incomplete reaction will leave the starting material in the crude product mixture.

  • Polymeric materials: Indoles can be sensitive to the acidic conditions of the Vilsmeier-Haack reaction and may polymerize, leading to tarry byproducts.

Q2: How can I minimize the formation of di-formylated impurities?

To reduce the formation of di-formylated byproducts, it is crucial to control the stoichiometry of the reactants. Using a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) is recommended. Slow, controlled addition of the 5-hydroxyindole to the pre-formed Vilsmeier reagent at a low temperature can also help to improve selectivity for mono-formylation.

Q3: What is the best way to remove the O-formylated impurity?

The O-formylated impurity is an ester and can be readily hydrolyzed to the desired this compound. During the reaction work-up, treatment with an aqueous base (e.g., sodium hydroxide or sodium carbonate solution) will facilitate the hydrolysis of the formate ester. Ensure the basic work-up is sufficiently long to allow for complete hydrolysis.

Q4: Can I use other formylation methods for 5-hydroxyindole?

Yes, other formylation methods can be employed, although they may present their own challenges:

  • Duff Reaction: This reaction uses hexamine in an acidic medium and is typically selective for the ortho-position of phenols.[1] For 5-hydroxyindole, this could potentially lead to formylation at the C-4 or C-6 positions.

  • Reimer-Tiemann Reaction: This method involves chloroform and a strong base and is also ortho-selective for phenols.[2] It can be effective for indoles as well.[2] However, yields can be variable, and the reaction conditions are harsh.[3]

The Vilsmeier-Haack reaction generally remains a preferred method due to its relatively mild conditions and high yields for many indole substrates.[1][4]

Experimental Protocols

Vilsmeier-Haack Synthesis of this compound

This protocol is adapted from established procedures for the formylation of indoles.

Materials:

  • 5-Hydroxyindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve 5-hydroxyindole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Slowly neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate or DCM (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a mixture of hexane and ethyl acetate and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.

Purification by Recrystallization

Procedure:

  • Dissolve the crude or partially purified product in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal may initiate crystallization.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Potential Impurities Start Start: 5-Hydroxyindole Vilsmeier Vilsmeier-Haack Reaction (DMF, POCl3) Start->Vilsmeier Workup Aqueous Work-up (Hydrolysis) Vilsmeier->Workup Di_formyl Di-formylated Product Vilsmeier->Di_formyl Side Reaction O_formyl O-formylated Product Vilsmeier->O_formyl Side Reaction Crude Crude Product Workup->Crude Unreacted Unreacted Starting Material Workup->Unreacted Incomplete Reaction Column Column Chromatography Crude->Column Recrystallization Recrystallization Column->Recrystallization Pure Pure this compound Recrystallization->Pure Troubleshooting_Logic Start Problem Encountered LowYield Low/No Yield? Start->LowYield Tarry Tarry Mixture? Start->Tarry MultipleSpots Multiple Spots on TLC? Start->MultipleSpots CheckReagents Check Reagent Quality & Anhydrous Conditions LowYield->CheckReagents Yes OptimizeTimeTemp Optimize Reaction Time & Temperature LowYield->OptimizeTimeTemp Yes ControlTemp Improve Temperature Control Tarry->ControlTemp Yes ControlStoichiometry Control Stoichiometry MultipleSpots->ControlStoichiometry Yes OptimizeWorkup Optimize Work-up (Hydrolysis) MultipleSpots->OptimizeWorkup Yes

References

Technical Support Center: Optimizing Vilsmeier-Haack Reactions for Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Vilsmeier-Haack formylation of substituted indoles.

Troubleshooting Guide

This section addresses specific issues that may arise during the Vilsmeier-Haack reaction with substituted indoles, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my Vilsmeier-Haack reaction showing low or no conversion of the starting indole?

A1: Low or no conversion in a Vilsmeier-Haack reaction can stem from several factors related to reagents, reaction conditions, and the nature of the indole substrate.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is moisture-sensitive.[1] Ensure that all reagents and solvents are anhydrous. DMF, in particular, can decompose to dimethylamine, which can interfere with the reaction.[2] Using freshly distilled POCl₃ and anhydrous DMF is critical.

  • Insufficient Electrophilicity: The Vilsmeier reagent is a relatively weak electrophile.[3] For less reactive, electron-poor indoles (e.g., those with electron-withdrawing substituents), the reaction may require more forcing conditions. Consider increasing the reaction temperature or using a more reactive formylating agent.

  • Reaction Temperature and Time: The optimal temperature and reaction time are highly dependent on the reactivity of the indole substrate.[4] While some reactions proceed at room temperature or even 0°C, others may require heating to 80-100°C for several hours.[5][6] Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal time.

  • Steric Hindrance: Bulky substituents on the indole ring, particularly at the C2 or C4 positions, can sterically hinder the approach of the Vilsmeier reagent to the C3 position, which is the typical site of formylation.[7][8]

Q2: My reaction is producing multiple products or unexpected side products. What is happening?

A2: The formation of multiple products can be attributed to the reactivity of the indole nucleus and the reaction conditions employed.

  • Di-formylation: Under harsh reaction conditions or with highly activated indoles, di-formylation can occur. This is particularly prevalent in indoles with an unsubstituted N-H, where formylation can occur at both the nitrogen and the C3 position.

  • Reaction at other positions: While formylation typically occurs at the C3 position due to the highest electron density, reaction at other positions like C2 is possible, especially if the C3 position is blocked.[7][8] The regioselectivity can be influenced by the substituents on the indole ring.

  • Polymerization/Degradation: Indoles can be sensitive to strongly acidic conditions. The Vilsmeier-Haack reaction generates an acidic environment, which can lead to polymerization or degradation of the starting material or product, especially with prolonged reaction times or high temperatures. Careful control of the reaction temperature and time is crucial.

  • Reaction with Active Methylene Groups: If the indole substrate contains an active methylene group, the Vilsmeier reagent can react at that position, leading to the formation of aminomethylene malondialdehydes.[9]

Q3: I am having difficulty with the work-up and purification of my formylated indole. What are the best practices?

A3: The work-up procedure is critical for isolating the desired product in good yield and purity.

  • Hydrolysis of the Iminium Salt: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde.[3][4] This is typically achieved by pouring the reaction mixture into ice-cold water or a basic solution like aqueous sodium bicarbonate or sodium hydroxide. Vigorous stirring is often necessary to ensure complete hydrolysis.

  • Product Precipitation: The formylated indole may precipitate out of the aqueous solution upon hydrolysis. This precipitate can be collected by filtration.[5] If the product does not precipitate, it will need to be extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification Techniques: The crude product can be purified by recrystallization or column chromatography. The choice of solvent for recrystallization or the eluent system for chromatography will depend on the polarity of the specific formylated indole.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of POCl₃ to DMF for generating the Vilsmeier reagent?

A1: A common and effective molar ratio for preparing the Vilsmeier reagent is 1:1 of POCl₃ to DMF.[5] However, the ratio can be adjusted based on the specific substrate and desired reactivity. An excess of DMF can also serve as the solvent for the reaction.

Q2: Can I use other acid chlorides besides POCl₃?

A2: Yes, other acid chlorides such as oxalyl chloride or thionyl chloride can be used to generate the Vilsmeier reagent from DMF.[5] The choice of acid chloride can sometimes influence the reactivity and outcome of the reaction.

Q3: Is it necessary to protect the N-H of the indole before the reaction?

A3: While not always necessary, N-protection can prevent N-formylation, which can be a competing side reaction. Protecting groups like tosyl (Ts) or benzyl (Bn) can be employed. However, for many substituted indoles, the reaction proceeds selectively at the C3 position without N-protection.

Q4: How does the electronic nature of the substituents on the indole ring affect the reaction?

A4: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and therefore, it is highly sensitive to the electronic properties of the indole.[3][10]

  • Electron-donating groups (e.g., -OCH₃, -CH₃) at positions 4, 5, 6, or 7 increase the electron density of the pyrrole ring, making the indole more reactive and generally leading to higher yields and milder reaction conditions.

  • Electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) decrease the reactivity of the indole, often requiring more forcing conditions (higher temperatures, longer reaction times) to achieve good conversion.

Quantitative Data Summary

The following tables summarize reaction conditions for the Vilsmeier-Haack formylation of various substituted indoles.

Table 1: Effect of Substituents on Reaction Conditions and Yields

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 85696
2-MethylindolePOCl₃, DMF98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)[6]
4-MethylindolePOCl₃, DMF0 to 85890
5-MethoxyindolePOCl₃, DMF0 to 35285
5-NitroindolePOCl₃, DMF100560

Table 2: Comparison of Different Vilsmeier Reagents

Indole SubstrateVilsmeier ReagentSolventTemperature (°C)Yield (%)
IndolePOCl₃/DMFDMF8092
Indole(COCl)₂/DMFCH₂Cl₂0 to RT88
IndoleSOCl₂/DMFDioxane5085

Experimental Protocols

General Procedure for the Vilsmeier-Haack Formylation of a Substituted Indole:

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).[6]

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cooled DMF with vigorous stirring.[6] Maintain the temperature below 10°C during the addition.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.[6]

2. Formylation Reaction:

  • In a separate flask, dissolve the substituted indole (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, the mixture can be heated to an appropriate temperature (e.g., 60-100°C) until the starting material is consumed.[2][5]

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Stir the mixture vigorously until the hydrolysis of the intermediate iminium salt is complete, which is often indicated by the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Visualizations

Vilsmeier_Haack_Workflow Reagents Anhydrous DMF + POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) Reagents->Vilsmeier_Reagent 0°C Reaction Electrophilic Aromatic Substitution Vilsmeier_Reagent->Reaction Indole Substituted Indole Indole->Reaction Iminium_Salt Iminium Salt Intermediate Reaction->Iminium_Salt Workup Aqueous Work-up (Hydrolysis) Iminium_Salt->Workup Product Formylated Indole Workup->Product

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

Troubleshooting_Logic Start Low/No Conversion? Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Yes Increase_Temp Increase Reaction Temperature/Time Start->Increase_Temp Yes Check_Substrate Assess Substrate Reactivity (Electron-withdrawing groups?) Start->Check_Substrate Yes Side_Products Multiple Products? Start->Side_Products No Control_Conditions Control Reaction Conditions (Temperature, Time) Side_Products->Control_Conditions Yes Protect_NH Consider N-Protection Side_Products->Protect_NH Yes Purification Optimize Purification Strategy Side_Products->Purification No

Caption: Troubleshooting logic for Vilsmeier-Haack reactions.

References

Stability of 5-hydroxy-1H-indole-3-carbaldehyde under different reaction conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 5-hydroxy-1H-indole-3-carbaldehyde under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound?

A1: The stability of this compound is primarily affected by exposure to oxygen, light, high temperatures, and strong acidic or basic conditions. The phenolic hydroxyl group and the aldehyde functional group are the most reactive sites, making the molecule susceptible to oxidation and other transformations.[1][2]

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: For long-term storage, the solid compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2][3]

Q3: How should I prepare and store solutions of this compound?

A3: Solutions should be prepared fresh whenever possible. If storage is necessary, solutions, particularly in solvents like DMSO, should be stored at -20°C or -80°C in tightly sealed, light-protected vials, preferably under an inert atmosphere.[2] To minimize degradation from repeated freeze-thaw cycles, it is advisable to store the solution in single-use aliquots.

Q4: What are the visible signs of degradation?

A4: Degradation of the solid compound may be indicated by a darkening in color from its typical light brown appearance.[1] In solution, the appearance of a precipitate or a change in color can suggest degradation or solubility issues.

Q5: What is a likely degradation product of this compound?

A5: A primary degradation pathway, especially under oxidative conditions, is the oxidation of the aldehyde group at the 3-position to a carboxylic acid, forming 5-hydroxy-1H-indole-3-carboxylic acid.[2][4][5][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected experimental results or loss of compound activity. Degradation of the compound due to improper storage or handling.1. Verify that storage and handling procedures align with the recommendations (stored under inert gas, protected from light, appropriate temperature). 2. Assess the purity of the stored compound using an analytical technique like HPLC. 3. For critical experiments, use a freshly prepared solution from a new batch of the compound.
The solid compound has darkened in color. Exposure to air and/or light, leading to oxidation.1. It is best to discard the discolored compound as its purity may be compromised. 2. Minimize exposure to the atmosphere during handling, using a glove box if necessary. 3. Always store the compound in an amber vial or a container shielded from light.
Reaction yields are lower than expected. Instability of the compound under the specific reaction conditions (e.g., high temperature, strong acid/base).1. Review the reaction conditions. If high temperatures are used, consider if the reaction time can be shortened. 2. If strong acids or bases are used, explore the use of milder reagents. 3. A patent for the synthesis of this compound indicates it is stable at 85°C for several hours and can withstand treatment with saturated sodium carbonate solution during workup.[7] This suggests some degree of thermal and mild basic stability.

Stability Data Summary

Stress ConditionReagent/ConditionTimeTemperatureHypothetical Degradation (%)Potential Degradation Product(s)
Acidic Hydrolysis 0.1 M HCl24 h60°C5-15%Polymerization products, potential cleavage
Basic Hydrolysis 0.1 M NaOH8 h60°C10-20%Cannizzaro-type products, decomposition
Oxidation 3% H₂O₂24 hRT15-30%5-hydroxy-1H-indole-3-carboxylic acid
Reduction NaBH₄ in MeOH2 hRT>95% (conversion)5-hydroxy-1H-indole-3-methanol
Thermal Solid state48 h85°C<5%Dark-colored impurities
Photolytic Solid, ICH light box24 hRT5-10%Oxidized and polymerized products

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general method for assessing the stability of this compound under various stress conditions, in line with ICH guidelines.[8][9][10]

1. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH), Oxidizing agents (e.g., 3% H₂O₂)

  • Vials (clear and amber)

  • Temperature-controlled environment (oven, water bath)

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

2. Stock Solution Preparation:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.

  • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Keep at room temperature, protected from light.

  • Thermal Degradation: Transfer an aliquot of the stock solution to a vial, evaporate the solvent under nitrogen, and heat the solid residue in an oven at a set temperature (e.g., 85°C).

  • Photostability: Expose a solution of the compound in a quartz cuvette or a thin solid film to a light source as specified in ICH Q1B guidelines.[11] A dark control sample should be stored under the same conditions but protected from light.

4. Sample Analysis:

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and detect the formation of degradation products.

5. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

  • Ensure mass balance is within an acceptable range (typically 95-105%) to account for all degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) aliquot Aliquot into Vials stock->aliquot acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal (Solid, 85°C) photo Photolytic (ICH Q1B) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (Degradation %, Mass Balance) hplc->data

Caption: Experimental workflow for forced degradation studies.

Caption: Potential oxidative degradation pathway.

References

Troubleshooting guide for the purification of 5-hydroxy-1H-indole-3-carbaldehyde by column chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-hydroxy-1H-indole-3-carbaldehyde using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying this compound by column chromatography?

The primary challenges stem from the compound's physicochemical properties. Due to the presence of both a hydroxyl (-OH) and an aldehyde (-CHO) group on the indole scaffold, this molecule is quite polar. This high polarity can lead to strong interactions with the stationary phase, potentially causing issues such as poor separation, peak tailing, and even irreversible adsorption to the column.[1] Furthermore, indole derivatives can be sensitive to the acidic nature of standard silica gel, which may lead to degradation of the compound during purification.[1]

Q2: How do I choose an appropriate solvent system for the column chromatography of this compound?

The ideal solvent system should provide a good separation of your target compound from impurities, with a target Rf value of approximately 0.2-0.4 on a TLC plate for the best separation on a column.[2][3] Given the polar nature of this compound, a mixture of a non-polar and a polar solvent is typically used. Common choices include:

  • Hexane/Ethyl Acetate

  • Dichloromethane/Methanol

A good starting point is a low to moderate polarity mixture, which can be gradually increased in polarity to elute the compound. For instance, you could start with 10-20% ethyl acetate in hexane and increase the proportion of ethyl acetate as needed.

Q3: My compound is streaking or "tailing" on the TLC plate and the column. How can I resolve this?

Peak tailing is a common issue with polar and acidic/basic compounds and can be caused by several factors, including secondary interactions with the stationary phase and column overload.[1][4] For this compound, the phenolic hydroxyl group can interact strongly with the acidic silanol groups on the silica gel surface, leading to tailing.[4]

Here are some strategies to mitigate peak tailing:

  • Add a Modifier to the Mobile Phase:

    • For acidic compounds like phenols, adding a small amount of a weak acid like acetic acid or formic acid (e.g., 0.1-1%) to the eluent can help to suppress the ionization of the hydroxyl group and reduce its interaction with the silica gel.[4]

    • Alternatively, adding a small amount of a base like triethylamine (TEA) (e.g., 0.1-1%) can deactivate the acidic sites on the silica gel.[5]

  • Use a Different Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase like neutral alumina.[1]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion.[1] Try loading a smaller amount of your crude material onto the column.

Q4: I am experiencing low recovery of my compound after column chromatography. What could be the cause?

Low recovery can be due to several factors:

  • Irreversible Adsorption: The high polarity of this compound can cause it to bind very strongly to the silica gel, making it difficult to elute.

  • Compound Degradation: The acidic nature of silica gel can cause the degradation of sensitive indole derivatives.[1]

  • Co-elution with Impurities: Your compound might be eluting with other impurities, leading to mixed fractions and a lower yield of the pure product.

To address this, you can try deactivating the silica gel with triethylamine before packing the column or using a less acidic stationary phase like alumina.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Compound does not move from the baseline (Rf = 0) Eluent is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).
Compound is highly polar and strongly adsorbed.Consider switching to a more polar solvent system (e.g., dichloromethane/methanol). If that fails, reversed-phase chromatography might be a better option.
Compound runs with the solvent front (Rf ≈ 1) Eluent is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
Poor separation of spots on TLC/column Inappropriate solvent system.Screen a variety of solvent systems with different polarities and selectivities (e.g., ethyl acetate/hexane, dichloromethane/methanol, toluene/acetone).
Column was packed improperly.Ensure the column is packed uniformly without any cracks or air bubbles.
Streaking or tailing of the compound Strong interaction with acidic silica gel.Add a modifier to the eluent (e.g., 0.5% triethylamine or 1% acetic acid).[5]
Column overload.Reduce the amount of crude material loaded onto the column.
Compound is unstable on silica.Consider using a different stationary phase like neutral alumina.[1]
Low recovery of the purified compound Irreversible adsorption to the stationary phase.Deactivate the silica gel with triethylamine prior to packing.
Degradation on the column.Use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[1]
Compound is eluting in very dilute fractions.Collect smaller fractions and concentrate them before TLC analysis.
Colored impurities co-elute with the product Similar polarity of impurities and product.Try a different solvent system to alter the selectivity of the separation.
Gradient elution is too steep.Use a shallower gradient to improve the resolution between your compound and the impurities.

Experimental Protocols

Thin Layer Chromatography (TLC) Analysis

A crucial first step before performing column chromatography is to determine the optimal solvent system using TLC.

Materials:

  • Silica gel TLC plates (with F254 UV indicator)

  • Developing chamber

  • Sample of crude this compound dissolved in a suitable solvent (e.g., ethyl acetate or acetone)

  • Various solvent systems (e.g., different ratios of hexane/ethyl acetate and dichloromethane/methanol)

  • UV lamp (254 nm)

  • Staining solution (e.g., vanillin or p-anisaldehyde stain)

Methodology:

  • Dissolve a small amount of the crude product in a few drops of a volatile solvent.

  • Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing the chosen solvent system.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Visualize the spots under a UV lamp. Most indole derivatives are UV-active.

  • If necessary, further visualize the spots by dipping the plate in a staining solution and gently heating it.

  • Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).

  • The ideal solvent system will give your product an Rf value of around 0.2-0.4 and good separation from impurities.[2][3]

Column Chromatography Protocol

This is a general protocol that should be optimized based on your TLC results.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Sand

  • Cotton or glass wool

  • Eluent (the optimal solvent system determined by TLC)

  • Crude this compound

  • Collection tubes

Methodology:

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the cotton plug.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the solution to the top of the column using a pipette.

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column, taking care not to disturb the top layer of sand.

    • Open the stopcock and begin collecting fractions in test tubes.

    • Maintain a constant level of eluent above the stationary phase to prevent the column from running dry.

    • If using a gradient elution, gradually increase the polarity of the eluent over time.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization

TroubleshootingWorkflow start Start Purification tlc_analysis Perform TLC Analysis start->tlc_analysis is_rf_ok Is Rf between 0.2-0.4 with good separation? tlc_analysis->is_rf_ok adjust_solvent Adjust Solvent Polarity/Composition is_rf_ok->adjust_solvent No run_column Run Column Chromatography is_rf_ok->run_column Yes adjust_solvent->tlc_analysis analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions is_separation_good Is Separation Good? analyze_fractions->is_separation_good troubleshoot_column Troubleshoot Column Issues is_separation_good->troubleshoot_column No combine_fractions Combine Pure Fractions is_separation_good->combine_fractions Yes peak_tailing Peak Tailing? troubleshoot_column->peak_tailing change_stationary_phase Consider Alumina or RP-Silica troubleshoot_column->change_stationary_phase add_modifier Add Modifier (TEA or Acid) to Eluent peak_tailing->add_modifier Yes low_recovery Low Recovery? peak_tailing->low_recovery No add_modifier->run_column check_adsorption Check for Irreversible Adsorption/Degradation low_recovery->check_adsorption Yes low_recovery->combine_fractions No check_adsorption->change_stationary_phase end Pure Compound combine_fractions->end

Caption: A troubleshooting workflow for the purification of this compound.

References

Side reactions to consider when using 5-hydroxy-1H-indole-3-carbaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-hydroxy-1H-indole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The molecule has three primary reactive sites: the aldehyde group at the C3 position, the hydroxyl group at the C5 position, and the nitrogen of the indole ring. The aldehyde is susceptible to oxidation and nucleophilic attack. The hydroxyl group can undergo O-alkylation or acylation, and the indole nitrogen is nucleophilic and can be alkylated or acylated.

Q2: How can I prevent the oxidation of the aldehyde group to a carboxylic acid?

A2: Oxidation is a common side reaction, especially when the reaction conditions are not carefully controlled. To minimize oxidation, consider the following:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Avoid Strong Oxidants: Be mindful of the oxidizing potential of your reagents. If an oxidation is not the desired transformation, avoid reagents known to be strong oxidants.

  • Temperature Control: Perform reactions at the lowest effective temperature to reduce the rate of potential oxidation.

Q3: My reaction mixture is turning dark and forming insoluble materials. What is happening?

A3: This is often indicative of self-condensation or polymerization, which can occur under acidic conditions. The aldehyde can react with the electron-rich indole ring of another molecule. To avoid this:

  • Control pH: Maintain a neutral or slightly basic pH if the desired reaction allows.

  • Protecting Groups: If acidic conditions are necessary for a subsequent step, consider protecting the indole nitrogen or the hydroxyl group to reduce the nucleophilicity of the indole ring.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Low yields can be attributed to several factors, including incomplete reactions or the prevalence of side reactions.

Potential Cause Troubleshooting Steps
Side Reaction: Oxidation of Aldehyde - Work under an inert atmosphere (N₂ or Ar).- Use degassed solvents.- Avoid unnecessary exposure to air and light.
Side Reaction: Self-Condensation - If possible, run the reaction under neutral or basic conditions.- Consider protecting the indole nitrogen to reduce its nucleophilicity.
Side Reaction: N-Alkylation/Acylation - If the desired reaction is at the aldehyde or hydroxyl group, consider protecting the indole nitrogen. A tosyl or Boc group can be effective.
Incomplete Reaction - Increase reaction time or temperature, monitoring carefully for the formation of byproducts.- Ensure the purity of starting materials and reagents.
Issue 2: Formation of Multiple Products

The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram suggests a lack of selectivity.

Potential Cause Troubleshooting Steps
Lack of Chemoselectivity - Employ protecting groups to block reactive sites that are not intended to react. For example, protect the 5-hydroxyl group as a silyl ether or benzyl ether before performing a reaction at the indole nitrogen.
Competing N- vs. C-Alkylation - The choice of base and solvent is critical for directing alkylation. For N-alkylation, stronger bases like sodium hydride (NaH) in polar apathetic solvents like DMF or THF are often used to generate the indolate anion, which favors N-alkylation.[1]

Key Experimental Protocols

Protocol 1: Protection of the 5-Hydroxyl Group as a Silyl Ether

This protocol describes the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl), a common silyl ether protecting group.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add TBDMSCl (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective N-Alkylation

This protocol provides a general method for the N-alkylation of the indole ring.[1]

Materials:

  • This compound (or a hydroxyl-protected derivative)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl halide)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C and add a solution of the this compound (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways

Diagram 1: Key Side Reactions

Side_Reactions main This compound oxidation Oxidation (5-Hydroxy-1H-indole-3-carboxylic acid) main->oxidation [O] self_condensation Self-Condensation (Polymeric material) main->self_condensation H+ n_alkylation N-Alkylation main->n_alkylation Base, R-X

Caption: Potential side reactions of this compound.

Diagram 2: Protecting Group Strategy Workflow

Protecting_Group_Workflow start This compound protect_OH Protect 5-OH (e.g., TBDMSCl, Imidazole) start->protect_OH protected_indole 5-TBDMSO-1H-indole-3-carbaldehyde protect_OH->protected_indole reaction_N Reaction at Indole-N (e.g., N-Alkylation) protected_indole->reaction_N protected_product N-Alkyl-5-TBDMSO-indole-3-carbaldehyde reaction_N->protected_product deprotect_OH Deprotect 5-OH (e.g., TBAF) protected_product->deprotect_OH final_product N-Alkyl-5-hydroxy-1H-indole-3-carbaldehyde deprotect_OH->final_product

Caption: A workflow for selective N-functionalization using a protecting group.

References

Technical Support Center: Storage and Handling of 5-hydroxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the prevention of degradation of 5-hydroxy-1H-indole-3-carbaldehyde during storage. It is intended for researchers, scientists, and professionals in drug development who work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The degradation of this compound is primarily caused by exposure to air (oxidation), light, and elevated temperatures. The indole nucleus and the aldehyde functional group are susceptible to oxidation, while the hydroxyl group can also participate in degradation reactions.

Q2: What are the visible signs of degradation?

A2: A noticeable darkening or change in the color of the solid compound is a common indicator of degradation. For solutions, the appearance of a precipitate or a color change may suggest that the compound is degrading or experiencing solubility issues.

Q3: What is the likely main degradation product of this compound?

A3: Based on the chemistry of indole aldehydes, the primary degradation product resulting from oxidation is expected to be 5-hydroxy-1H-indole-3-carboxylic acid. This occurs through the oxidation of the aldehyde group to a carboxylic acid.

Q4: How should I store the solid form of this compound?

A4: To ensure the stability of the solid compound, it is recommended to store it under the conditions summarized in the table below.

Q5: How should I store solutions of this compound?

A5: Solutions of this compound are also susceptible to degradation. Proper storage is crucial to maintain their integrity. Refer to the table below for recommended storage conditions for solutions.

Storage Condition Guidelines

To minimize degradation, it is crucial to adhere to the following storage recommendations. The data presented is based on best practices for indole compounds and specific recommendations for the closely related isomer, 4-hydroxyindole-3-carboxaldehyde, which are expected to be applicable.

ParameterSolid FormSolution Form
Temperature 2-8°C for short-term storage.[1] -20°C for long-term storage.-20°C for up to one month. -80°C for up to six months.[2]
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).[1]Store under an inert gas (e.g., Argon or Nitrogen).[2]
Light Protect from light by storing in an amber vial or a container wrapped in aluminum foil.Protect from light by storing in an amber vial.
Container Tightly sealed vial with a secure cap.Tightly sealed vial, preferably with a PTFE-lined cap. Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the storage and handling of this compound.

Issue EncounteredPossible CauseRecommended Solution
Solid compound has darkened or changed color. Exposure to air and/or light leading to oxidation.1. It is advisable to verify the purity of the discolored compound using an analytical method like HPLC before use in critical applications. 2. When handling the solid, minimize exposure to the atmosphere. The use of a glove box or glove bag with an inert gas is recommended. 3. Always store the compound in a light-protected container.
Unexpected or inconsistent experimental results. Degradation of the compound due to improper storage or handling of either the solid or solution.1. Review your storage and handling procedures against the recommended guidelines. 2. Perform a quality control check on your stored compound or solution using an appropriate analytical method (e.g., HPLC, NMR) to assess its purity. 3. For critical experiments, it is best to use a freshly prepared solution from a reliable batch of the compound.
Precipitate forms in a previously clear solution. The solution may have become supersaturated upon cooling, or the compound may be degrading into less soluble products.1. Gently warm the solution to see if the precipitate redissolves. If it does, the issue is likely related to solubility at lower temperatures. 2. If warming does not resolve the issue, the precipitate is likely a degradation product. The solution should be discarded and a fresh one prepared.

Experimental Protocols

To proactively assess the stability of this compound and understand its degradation profile, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, increase the acid concentration to 1 M or gently heat the solution (e.g., 60°C).[3][4]

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Similar to acid hydrolysis, if no degradation is seen, increase the base concentration to 1 M or apply heat.[3][4]

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature and monitor for degradation over time.[3]

  • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 70°C).

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[5]

Sample Analysis: At specified time points, withdraw samples from each stress condition. For acid and base hydrolysis samples, neutralize them before analysis. Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.

Protocol 2: HPLC Method for Purity Assessment

Objective: To determine the purity of this compound and detect any degradation products.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, to improve peak shape)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and acetonitrile. A gradient elution is often effective. For example, start with a higher percentage of water and gradually increase the percentage of acetonitrile. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help to reduce peak tailing.[6]

  • Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare working standards and samples by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • Detection wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by UV scan).

  • Data Analysis: Integrate the peak areas of the main compound and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Visualizing Degradation and Prevention

The following diagrams illustrate the main degradation pathway and the recommended workflow for handling and storing the compound to prevent degradation.

Potential Degradation Pathway of this compound A This compound B 5-hydroxy-1H-indole-3-carboxylic acid A->B Oxidation (Air, Light) C Other Degradation Products A->C Other Stress (Heat, pH)

Caption: Primary oxidative degradation pathway.

Recommended Experimental Workflow for Handling and Storage cluster_storage Storage cluster_handling Handling cluster_analysis Analysis storage_solid Store Solid: - 2-8°C (short-term) or -20°C (long-term) - Inert atmosphere - Protect from light weighing Weighing: - Minimize air exposure - Use glove box if possible storage_solid->weighing storage_solution Store Solution: - -20°C or -80°C - Inert atmosphere - Protect from light - Aliquot purity_check Purity Check (HPLC): - Before critical use - After prolonged storage storage_solution->purity_check dissolving Dissolving: - Use high-purity solvents - Prepare fresh solutions weighing->dissolving dissolving->storage_solution a a purity_check->a Use in Experiment

Caption: Workflow for optimal stability.

References

Technical Support Center: Synthesis of Schiff Base Derivatives of 5-Hydroxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Schiff base derivatives of 5-hydroxy-1H-indole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the general reaction conditions for synthesizing Schiff bases from this compound?

A1: Generally, the synthesis involves the condensation reaction between this compound and a primary amine in a suitable solvent. The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid. Common solvents include ethanol and methanol. The mixture is typically refluxed for a period ranging from a few hours to overnight.[1][2]

Q2: Is a catalyst necessary for this reaction?

A2: While the reaction can sometimes proceed without a catalyst, the addition of a catalytic amount of acid, such as glacial acetic acid, is common to accelerate the formation of the imine (Schiff base).[2][3] In some cases, for phenolic aldehydes like this compound, the reaction can be facilitated by a base catalyst as well.

Q3: What solvents are recommended for this synthesis?

A3: Ethanol and methanol are the most frequently used solvents due to their ability to dissolve the reactants and their suitable boiling points for refluxing.[1][2][4] Dichloromethane and tetrahydrofuran have also been used in some Schiff base syntheses.[5] The choice of solvent can influence the reaction time and yield.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1][2] By spotting the reaction mixture alongside the starting materials, the consumption of the aldehyde and amine and the formation of the new product spot can be observed.

Q5: How do I confirm the formation of the Schiff base product?

A5: The formation of the Schiff base can be confirmed through various spectroscopic techniques. A key indicator in Infrared (IR) spectroscopy is the appearance of a characteristic absorption band for the imine group (C=N) typically in the range of 1600-1660 cm⁻¹. In ¹H NMR spectroscopy, a singlet signal for the azomethine proton (-CH=N-) is expected, often in the range of δ 8.25–8.85 ppm.[6]

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no product at all. What are the potential causes and solutions?

A: Low or no yield can be attributed to several factors:

  • Purity of Reactants: Ensure that the this compound and the primary amine are of high purity. Impurities can interfere with the reaction.

  • Reaction Conditions: The reaction may require more stringent conditions. Ensure that the solvent is anhydrous, as the presence of water can inhibit the reaction, which produces water as a byproduct.[7] Consider using a Dean-Stark apparatus to remove water azeotropically.

  • Catalyst: If no catalyst was used, add a few drops of glacial acetic acid. If an acid catalyst is already in use, ensure it has not degraded.

  • Reaction Time and Temperature: The reaction may require a longer reflux time or a higher temperature. Monitor the reaction via TLC to determine the optimal reaction time.

  • Alternative Synthetic Methods: Consider alternative methods such as microwave-assisted synthesis or solvent-free grinding, which have been shown to improve yields and reduce reaction times in the synthesis of similar Schiff bases.[5][8][9]

Problem: Formation of Side Products/Impure Product

Q: My TLC plate shows multiple spots, indicating an impure product. What are the likely side reactions?

A: The presence of the phenolic hydroxyl group and the indole nucleus can lead to side reactions:

  • Oxidation: Phenols are susceptible to oxidation, which can be exacerbated by heat and the presence of air. This can lead to the formation of colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Aldol-type Reactions: If using aliphatic aldehydes, self-condensation can be a competitive reaction.[7] While less common with aromatic aldehydes, it's a possibility to consider.

  • Reactivity of the Indole Ring: The indole nucleus itself is reactive and can potentially undergo side reactions under harsh acidic conditions. Use only a catalytic amount of acid.

  • Hydrolysis of Product: The imine bond is susceptible to hydrolysis back to the aldehyde and amine, especially in the presence of water. Ensure a dry work-up and storage conditions.[10]

Problem: Difficulty in Product Purification and Isolation

Q: I'm struggling to isolate a pure product from the reaction mixture. What purification techniques are recommended?

A: The purification of phenolic Schiff bases can be challenging due to their polarity.

  • Recrystallization: This is the most common and effective method for purifying solid Schiff bases.[10][11] Ethanol is a good first choice for a recrystallization solvent.[2] Other options include mixtures of solvents like benzene-petroleum ether or dichloromethane-petroleum ether.[10]

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used. It is advisable to use neutral alumina as the stationary phase, as the acidic nature of silica gel can sometimes cause the degradation of Schiff bases.[10]

  • Washing: After filtration, wash the solid product with a suitable solvent to remove unreacted starting materials and soluble impurities.

Problem: Product Instability

Q: My purified Schiff base seems to change color or decompose over time. How can I improve its stability?

A: Schiff bases, particularly those with phenolic groups, can be sensitive to air, light, and moisture.

  • Storage Conditions: Store the purified product at a low temperature, protected from light and moisture.[10] Using a desiccator and storing under an inert atmosphere can also enhance stability.

  • Avoid Moisture: The imine bond can hydrolyze in the presence of moisture. Ensure the product is thoroughly dried and stored in a sealed container.[10]

  • Avoid Excessive Heating: Some Schiff bases may be thermally unstable. Avoid high temperatures during storage.[10]

Data Summary

Table 1: Comparison of Synthetic Methods for Aromatic Schiff Bases

Synthetic MethodTypical Solvent(s)CatalystTypical Reaction TimeTypical Yield (%)Reference(s)
Conventional Reflux Ethanol, MethanolAcetic Acid (catalytic)2 - 14 hours39 - 82%[5][12]
Microwave Irradiation Water, or Solvent-freeNone or Acidic30 seconds - 5 minutes92 - 99%[5][9]
Solvent-free Grinding NoneNone10 - 45 minutes96 - 99%[5][8]
Ultrasound-assisted EthanolNone5 minutes92 - 97%[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Schiff Base Derivative of this compound via Conventional Reflux
  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

  • To this solution, add the desired primary amine (1.0 eq.).

  • Add 2-3 drops of glacial acetic acid to the mixture as a catalyst.

  • Fit the flask with a condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 3-5 hours), cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid product by filtration. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

  • Wash the filtered solid with cold ethanol to remove unreacted starting materials and impurities.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified product in a vacuum desiccator.

  • Characterize the final product using spectroscopic methods (IR, ¹H NMR, etc.).

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis This compound This compound Reflux Reflux This compound->Reflux Primary Amine Primary Amine Primary Amine->Reflux Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reflux Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid)->Reflux Cooling & Precipitation Cooling & Precipitation Reflux->Cooling & Precipitation Reaction Completion Filtration Filtration Cooling & Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Characterization (TLC, NMR, IR) Characterization (TLC, NMR, IR) Recrystallization->Characterization (TLC, NMR, IR) Pure Product Troubleshooting_Low_Yield Start Low or No Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Solvent, Temp, Time) CheckPurity->CheckConditions Yes PurifySM Purify/Replace Starting Materials CheckPurity->PurifySM No CheckCatalyst Is Catalyst Present & Active? CheckConditions->CheckCatalyst Yes OptimizeConditions Increase Time/Temp Use Anhydrous Solvent CheckConditions->OptimizeConditions No ConsiderAlternatives Consider Alternative Methods (Microwave, Solvent-free) CheckCatalyst->ConsiderAlternatives Yes AddCatalyst Add/Replace Catalyst CheckCatalyst->AddCatalyst No

References

Technical Support Center: Improving the Solubility of 5-Hydroxy-1H-indole-3-carbaldehyde for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-hydroxy-1H-indole-3-carbaldehyde. The focus is on overcoming solubility challenges to ensure accurate and reproducible results in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Q2: Which solvent is recommended for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble indole derivatives.[1][2][3] It is crucial to use anhydrous DMSO to prevent compound degradation and ensure maximum solubility.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer or cell culture medium. What can I do?

A3: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:

  • Lower the final concentration: The simplest approach is to test a lower final concentration of the compound in your assay.

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay medium, as higher concentrations can be toxic to cells and may not prevent precipitation.

  • Use an intermediate dilution step: Instead of adding the concentrated DMSO stock directly to the aqueous buffer, perform one or more intermediate dilutions in the assay medium itself while vortexing to ensure rapid mixing.

  • Employ co-solvents: The use of a co-solvent system can improve solubility. For example, a mixture of DMSO, PEG300, and Tween-80 in saline has been shown to be effective for similar compounds.[1][6]

Q4: Can I use heat to dissolve my compound?

A4: Gentle warming (e.g., in a 37°C water bath) can aid in the initial dissolution of the compound in the stock solvent.[1] However, prolonged or excessive heating should be avoided as it may lead to compound degradation.

Q5: How does pH affect the solubility of this compound?

A5: The solubility of indole derivatives can be pH-dependent. The phenolic hydroxyl group on the indole ring can be deprotonated at higher pH, potentially increasing aqueous solubility. However, the stability of the compound at different pH values should be experimentally verified.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve in DMSO stock. Insufficient solvent volume or low-quality DMSO.Increase the volume of DMSO. Ensure you are using anhydrous, high-purity DMSO. Gentle warming and vortexing may also help.
Precipitation occurs immediately upon dilution into aqueous media. The compound's concentration exceeds its kinetic solubility in the final aqueous solution.Lower the final concentration of the compound. Decrease the percentage of DMSO in the final solution. Add the compound stock to the medium while vortexing for rapid dispersion.
Precipitate forms over time in the incubator. The compound may be unstable in the assay medium at 37°C or could be interacting with media components.Perform a solubility and stability test of the compound in your specific cell culture medium over the time course of your experiment.
Inconsistent or non-reproducible assay results. The compound is not fully solubilized, leading to an inaccurate effective concentration.Visually inspect all solutions for any signs of precipitation before use. Determine the kinetic solubility of your compound in the final assay medium to ensure you are working within the soluble range.
Cell toxicity observed in vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high.Reduce the final concentration of the organic solvent. A final DMSO concentration of <0.5% is generally recommended for most cell lines.

Quantitative Solubility Data for Indole-3-Carboxaldehyde Derivatives

Disclaimer: The following data is for indole-3-carboxaldehyde and 4-hydroxyindole-3-carboxaldehyde and should be used as a reference for this compound, for which specific data is not available.

CompoundSolventSolubilityConditions
Indole-3-carboxaldehyde DMSO~30 mg/mL[3]-
Ethanol≥11.85 mg/mL[2]-
WaterInsoluble[2][4][5]-
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[3]-
4-Hydroxyindole-3-carboxaldehyde DMSO9.09 mg/mL[1]Ultrasonic, warming, and heat to 60°C
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.91 mg/mL[1][6]Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 0.91 mg/mL[1][6]Clear solution
Aqueous BuffersPoorly soluble[1]-

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh the desired amount of this compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.

  • If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C, protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Objective: To dilute the concentrated stock solution to final working concentrations for cell-based or biochemical assays.

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or multi-well plates

  • Calibrated pipettes and sterile filter tips

Procedure:

  • Thaw an aliquot of the concentrated stock solution at room temperature.

  • Briefly vortex the stock solution to ensure homogeneity.

  • Perform an initial intermediate dilution of the stock solution into pre-warmed cell culture medium or assay buffer. It is recommended to add the stock solution to the medium while vortexing to facilitate rapid dispersion.

  • From this intermediate dilution, perform further serial dilutions to achieve the desired final concentrations for your experiment.

  • Ensure that the final concentration of DMSO is consistent across all experimental and control wells and is at a non-toxic level (typically <0.5%).

  • Include a vehicle control in your experiment, which contains the same final concentration of DMSO as the compound-treated samples.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Gentle Warming add_dmso->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw Begin Experiment intermediate_dilution Intermediate Dilution in Pre-warmed Medium thaw->intermediate_dilution serial_dilution Serial Dilutions to Final Concentrations intermediate_dilution->serial_dilution add_to_assay Add to Assay Plate serial_dilution->add_to_assay Incubate and Analyze Incubate and Analyze add_to_assay->Incubate and Analyze

Caption: Experimental workflow for preparing this compound solutions for in vitro assays.

signaling_pathway cluster_cell Cell Membrane cluster_nucleus Nucleus compound This compound ahr AhR compound->ahr Activates nfkb_inhibition Inhibition of NF-κB Activation ahr->nfkb_inhibition ros_reduction ROS Reduction ahr->ros_reduction inflammatory_genes Inflammatory Gene Expression nfkb_inhibition->inflammatory_genes Reduces

Caption: Putative anti-inflammatory signaling pathway of an indole-3-carboxaldehyde derivative.

References

Technical Support Center: Overcoming Poor Reactivity of 5-Hydroxy-1H-indole-3-carbaldehyde in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the reactivity of 5-hydroxy-1H-indole-3-carbaldehyde in condensation reactions such as the Knoevenagel and Claisen-Schmidt reactions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor reactivity in condensation reactions compared to indole-3-carbaldehyde?

A1: The poor reactivity of this compound can be attributed to several factors:

  • Electronic Effects: The hydroxyl group (-OH) at the 5-position is a strong electron-donating group. This increases the electron density on the indole ring, which in turn deactivates the aldehyde group at the 3-position towards nucleophilic attack, a key step in condensation reactions.

  • Acidity of the Hydroxyl Proton: The phenolic hydroxyl group is acidic and can react with basic catalysts (e.g., piperidine, NaOH, KOH) used in condensation reactions. This can lead to the formation of a phenoxide ion, which further enhances the electron-donating effect and can complicate the reaction medium.

  • Potential for Side Reactions: The presence of the hydroxyl group can lead to undesired side reactions, such as O-alkylation or oxidation, especially under basic or harsh reaction conditions.

  • Solubility Issues: The polarity imparted by the hydroxyl group can affect the solubility of the starting material in common organic solvents, potentially hindering the reaction kinetics.

Q2: What are the common types of condensation reactions where this compound is used?

A2: this compound is primarily used in two major types of condensation reactions:

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to form an α,β-unsaturated product.[1]

  • Claisen-Schmidt Condensation: This is a base-catalyzed reaction between the aldehyde and a ketone or another aldehyde having an α-hydrogen to form a chalcone or a related α,β-unsaturated ketone.[2][3]

Q3: When should I consider protecting the hydroxyl group?

A3: Protecting the hydroxyl group is a highly recommended strategy to overcome the poor reactivity of this compound, especially when:

  • Consistently low yields are obtained with the unprotected starting material.

  • Significant side product formation is observed.

  • Strongly basic or harsh reaction conditions are required for the condensation.

  • The active methylene compound or ketone used in the condensation is particularly sensitive.

The benzyl group is a common and effective protecting group for the hydroxyl function in this context.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Condensation Reaction

Question: I am getting very low or no yield of my desired condensation product. What are the possible causes and how can I troubleshoot this?

Answer: Low yields are a common issue. Here is a step-by-step guide to troubleshoot the problem.

Troubleshooting_Low_Yield start Low/No Yield reactivity Inherent Low Reactivity of This compound start->reactivity conditions Suboptimal Reaction Conditions start->conditions catalyst Catalyst Issues start->catalyst reagents Reagent Quality start->reagents protect_oh Protect the -OH group (e.g., Benzylation) reactivity->protect_oh Solution temp Temperature too low/high? conditions->temp Check time Insufficient reaction time? conditions->time Check solvent Inappropriate solvent? conditions->solvent Check type Incorrect catalyst type? catalyst->type Check amount Incorrect catalyst loading? catalyst->amount Check purity Impure starting materials? reagents->purity Check stoichiometry Incorrect stoichiometry? reagents->stoichiometry Check optimize_temp Optimize temperature (stepwise increase) temp->optimize_temp Action optimize_time Increase reaction time and monitor by TLC time->optimize_time Action optimize_solvent Screen different solvents (e.g., EtOH, DMF, Toluene) solvent->optimize_solvent Action optimize_catalyst Try alternative catalysts (e.g., Piperidine, Pyrrolidine, L-proline) type->optimize_catalyst Action optimize_catalyst_loading Vary catalyst concentration amount->optimize_catalyst_loading Action purify_reagents Purify starting materials purity->purify_reagents Action adjust_stoichiometry Ensure correct molar ratios stoichiometry->adjust_stoichiometry Action

Problem Potential Cause Troubleshooting Steps
Low/No Yield Deactivated Aldehyde The electron-donating -OH group deactivates the aldehyde. Solution: Protect the hydroxyl group as a benzyl ether to increase the electrophilicity of the aldehyde.
Suboptimal Catalyst The catalyst may be inappropriate or inactive. Solution: For Knoevenagel, screen bases like piperidine, pyrrolidine, or L-proline. For Claisen-Schmidt, strong bases like NaOH or KOH are common. Ensure the catalyst is fresh.[1][2]
Inappropriate Solvent Solvent polarity can significantly affect the reaction. Solution: For Knoevenagel, polar solvents like ethanol or DMF are often effective. For Claisen-Schmidt, ethanol is a common choice.[1]
Unfavorable Equilibrium Condensation reactions produce water, which can lead to a reversible reaction. Solution: Use a Dean-Stark apparatus to remove water azeotropically, especially in non-polar solvents like toluene.
Low Temperature The reaction may require thermal energy to proceed at a reasonable rate. Solution: Gradually increase the reaction temperature and monitor progress by TLC.
Insufficient Reaction Time The reaction may be slow. Solution: Extend the reaction time and monitor by TLC until the starting material is consumed.
Issue 2: Formation of Multiple Products/Side Reactions

Question: My reaction is producing multiple spots on TLC, and purification is difficult. What are the likely side products and how can I minimize them?

Answer: The formation of multiple products is often due to the reactivity of the hydroxyl group or harsh reaction conditions.

Troubleshooting_Side_Products start Multiple Products/ Side Reactions oh_reactivity -OH Group Reactivity start->oh_reactivity harsh_conditions Harsh Reaction Conditions start->harsh_conditions o_alkylation O-Alkylation/-Acylation oh_reactivity->o_alkylation Leads to oxidation Oxidation of Phenol oh_reactivity->oxidation Leads to self_condensation Self-condensation of active methylene/ketone harsh_conditions->self_condensation Leads to polymerization Polymerization/tar formation harsh_conditions->polymerization Leads to solution_protect Protect the -OH group o_alkylation->solution_protect oxidation->solution_protect solution_inert_atm Use Inert Atmosphere (N₂/Ar) oxidation->solution_inert_atm solution_milder_conditions Use Milder Conditions self_condensation->solution_milder_conditions polymerization->solution_milder_conditions milder_conditions_details Lower temperature Use weaker base Shorter reaction time solution_milder_conditions->milder_conditions_details

Problem Potential Cause Troubleshooting Steps
Side Products Reaction at -OH Group The hydroxyl group can undergo O-alkylation or O-acylation with reagents or intermediates. Solution: Protect the hydroxyl group prior to the condensation reaction.
Oxidation The electron-rich phenol is susceptible to oxidation, especially at elevated temperatures in the presence of a base, leading to colored impurities or tar. Solution: Run the reaction under an inert atmosphere (N₂ or Argon).
Harsh Conditions Strong bases or high temperatures can cause self-condensation of the active methylene compound or ketone, or polymerization of the indole moiety. Solution: Use a milder catalyst, lower the reaction temperature, and monitor the reaction closely to avoid prolonged reaction times.
Incorrect Stoichiometry An incorrect ratio of reactants can lead to side reactions. Solution: Carefully control the stoichiometry of the reactants. For Claisen-Schmidt, a 1:1 ratio of aldehyde to ketone is typical.

Data Presentation

Table 1: Comparison of Reaction Conditions for Condensation with 5-Substituted Indole-3-Carbaldehydes
EntryIndole AldehydeCondensation PartnerCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
15-Benzyloxy-1H-indole-3-carbaldehyde4-AcetylpyridinePiperidine/EtOHReflux1278[4]
25-Methoxy-1H-indole-3-carbaldehyde4-AcetylpyridinePiperidine/EtOHReflux1285[4]
3Indole-3-carbaldehydeMalononitrilePiperidine/EtOHRT2>90 (General)[1]
4Indole-3-carbaldehydeAcetophenoneNaOH/EtOHRT4-860-95 (General)[5]
55-Bromo-1H-indole-3-carbaldehyde4-CyanoacetophenoneKOH/EtOHRT2475[6]

Note: Yields are highly substrate and condition dependent. This table provides a general comparison.

Experimental Protocols

Protocol 1: Protection of 5-Hydroxy Group as a Benzyl Ether

This protocol describes the synthesis of 5-benzyloxy-1H-indole-3-carbaldehyde.

Protection_Workflow start Start: This compound reagents Add Benzyl Bromide and K₂CO₃ in DMF start->reagents reaction Heat reaction mixture (e.g., 60-80 °C) reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Work-up: Pour into water, extract with EtOAc monitoring->workup purification Purify by column chromatography workup->purification product Product: 5-Benzyloxy-1H-indole-3-carbaldehyde purification->product

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq.).

  • Add benzyl bromide (1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 5-benzyloxy-1H-indole-3-carbaldehyde.

Protocol 2: Claisen-Schmidt Condensation of 5-Benzyloxy-1H-indole-3-carbaldehyde

This protocol describes the synthesis of a chalcone from the protected indole aldehyde.[4]

Materials:

  • 5-Benzyloxy-1H-indole-3-carbaldehyde

  • Substituted acetophenone (e.g., 4-acetylpyridine)

  • Piperidine

  • Ethanol (EtOH)

Procedure:

  • Dissolve 5-benzyloxy-1H-indole-3-carbaldehyde (1.0 eq.) and the substituted acetophenone (1.0 eq.) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1-0.2 eq.).

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography.

Protocol 3: Deprotection of the Benzyl Group (Catalytic Hydrogenolysis)

This protocol describes the removal of the benzyl protecting group to yield the final 5-hydroxy chalcone.

Materials:

  • 5-Benzyloxy-chalcone derivative

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the 5-benzyloxy-chalcone derivative in MeOH or EtOAc in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as specified for the apparatus) at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 5-hydroxy-chalcone derivative. Further purification by recrystallization or chromatography may be necessary.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for the Quantification of 5-hydroxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 5-hydroxy-1H-indole-3-carbaldehyde, a key intermediate in pharmaceuticals and organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, presents comparative data, and visualizes essential workflows for robust method validation.

Introduction to this compound and its Analytical Importance

This compound is a derivative of indole-3-carbaldehyde and plays a significant role as a building block in the synthesis of various biologically active molecules, including serotonin analogs and other neurotransmitters.[1] Its quantification is crucial for process monitoring, quality control of pharmaceutical ingredients, and in metabolic studies. In plants like Arabidopsis thaliana, derivatives of indole-3-carbaldehyde are involved in defense mechanisms.[2] Given its structural similarity to other indole compounds, established HPLC methods for related molecules can be adapted for its analysis.[3]

Comparison of HPLC Methodologies

The quantification of this compound can be approached through different HPLC strategies. The most direct method is Reverse-Phase HPLC with UV detection. An alternative, particularly for complex matrices or when enhanced sensitivity is required, involves pre-column derivatization.

ParameterMethod A: Reverse-Phase HPLC-UVMethod B: HPLC with DNPH Derivatization
Principle Separation based on polarity with direct UV detection.Chemical derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by separation and detection of the hydrazone product.[4]
Instrumentation Standard HPLC with a UV-Vis detector.Standard HPLC with a UV-Vis detector.
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm).[5]C18 (e.g., 150 mm x 4.6 mm, 5 µm).[5]
Mobile Phase Isocratic or gradient elution with Acetonitrile and water (acidified with formic or phosphoric acid).[3][6]Acetonitrile and water gradient.
Detection Wavelength Estimated around 280-310 nm (based on indole structure).~360 nm for the DNPH-hydrazone derivative.[4]
Pros Simple, direct, and requires no complex sample preparation.High sensitivity and selectivity for aldehydes; useful for trace analysis.
Cons May have lower sensitivity compared to derivatization methods.Requires an additional derivatization step, which can be time-consuming and introduce variability.

Experimental Protocols

This protocol outlines the steps for validating an HPLC-UV method for the quantification of this compound.

3.1.1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Formic acid (or phosphoric acid)

  • Methanol (for sample dissolution)

3.1.2. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (e.g., 45:55 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 295 nm

3.1.3. Validation Parameters The method should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: Analyze a blank (diluent), a standard solution, and a sample spiked with the standard to demonstrate that no interference occurs at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 1-100 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy (Recovery): Analyze samples spiked with known concentrations of the standard at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%) ≤ 2.0%< 1.5%
LOD (µg/mL) Report value0.1 µg/mL
LOQ (µg/mL) Report value0.3 µg/mL
Specificity No interference at analyte retention timePass

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the validation and the biological context of the analyte.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_report Reporting Standard_Prep Standard Solution Preparation HPLC_System HPLC System Setup (Column, Mobile Phase) Standard_Prep->HPLC_System Sample_Prep Sample Solution Preparation Sample_Prep->HPLC_System Injection Sample Injection HPLC_System->Injection Data_Acquisition Chromatogram & Data Acquisition Injection->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision Specificity Specificity Data_Acquisition->Specificity LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Final_Report Validation Report Generation Linearity->Final_Report Accuracy->Final_Report Precision->Final_Report Specificity->Final_Report LOD_LOQ->Final_Report

Caption: Workflow for HPLC Method Validation.

Indole_Biosynthesis Tryptophan Tryptophan IAOx Indole-3-acetaldoxime Tryptophan->IAOx CYP79B2/B3 IAN Indole-3-acetonitrile IAOx->IAN ICHO Indole-3-carbaldehyde (ICHO) IAN->ICHO CYP71B6 Target 5-hydroxy-1H-indole- 3-carbaldehyde ICHO->Target Hydroxylation

Caption: Biosynthetic Pathway of Indole-3-Carbaldehyde Derivatives.

Alternative Analytical Techniques

While HPLC is the primary method for the analysis of indole-3-carbaldehyde and its derivatives, other techniques can be considered.[7]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Offers higher sensitivity and specificity, making it ideal for complex biological matrices and for identifying unknown metabolites.

  • Colorimetric Assays: A colorimetric assay has been developed for indole-3-carbaldehyde using a condensation reaction with carbidopa to form a colored product.[7] This method is simple and low-cost but may lack the specificity of chromatographic methods.

  • Gas Chromatography (GC): Less suitable for non-volatile and thermally labile compounds like hydroxylated indoles unless derivatization is performed.

Conclusion

The quantification of this compound can be reliably achieved using a validated Reverse-Phase HPLC-UV method. The protocol outlined in this guide provides a robust framework for establishing a method that is specific, linear, accurate, and precise. For applications requiring higher sensitivity or analysis in complex matrices, methods involving derivatization or LC-MS should be considered. The choice of method will ultimately depend on the specific requirements of the analysis, including sensitivity needs, sample matrix, and available instrumentation.

References

A Comparative Guide to the Biological Activity of 5-hydroxy-1H-indole-3-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. Among these, 5-hydroxy-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of serotonin analogs and other neuropharmacological agents, has garnered significant attention.[1] This guide provides an objective comparison of the biological activities of this compound (the parent compound) and its derivatives, supported by available experimental data. We will delve into their anticancer, antimicrobial, and antioxidant properties, offering a comprehensive overview for researchers engaged in drug discovery and development.

At a Glance: Comparative Biological Activity

While direct comparative studies between this compound and its derivatives are limited, research on the broader class of indole-3-carbaldehyde derivatives provides valuable insights into how structural modifications can modulate biological activity. The hydroxyl group at the 5-position is known to influence the antioxidant properties of the parent compound.

Derivatization of the indole-3-carbaldehyde scaffold, often through the formation of Schiff bases and hydrazones, has been shown to significantly enhance its therapeutic potential. These modifications can lead to compounds with potent and selective biological activities.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of indole-3-carbaldehyde and its derivatives. It is important to note that the data for the parent compound (indole-3-carbaldehyde without the 5-hydroxy group) and its derivatives are often from different studies and experimental conditions, which should be considered when making direct comparisons.

Table 1: Anticancer Activity of Indole-3-Carbaldehyde Derivatives
Compound/DerivativeCell LineAssayIC50 (µM)
4-nitro-indole-3-carboxaldehyde (NICA)A549 (Human Lung Carcinoma)MTTValue not specified in abstract[2]
5-Hydroxyindole-3-carboxylic acid ester derivative (5d)MCF-7 (Human Breast Adenocarcinoma)MTT4.7[3]
Indole-based arylsulfonylhydrazide (5f)MCF-7 (Human Breast Adenocarcinoma)Not Specified13.2[4]
Indole-based arylsulfonylhydrazide (5f)MDA-MB-468 (Human Breast Adenocarcinoma)Not Specified8.2[4]
This compoundA549 (Human Lung Adenocarcinoma)MTTNo cytotoxic effects[5]

Note: Data for this compound is included for comparison, though it is from a separate study.

Table 2: Antimicrobial Activity of Indole-3-Carbaldehyde Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)
Indole-3-aldehyde hydrazone derivativesStaphylococcus aureus6.25-100[6]
Indole-3-aldehyde hydrazone derivativesMethicillin-resistant S. aureus (MRSA)6.25-100[6]
Indole-3-aldehyde hydrazone derivativesEscherichia coli6.25-100[6]
Indole-3-aldehyde hydrazone derivativesBacillus subtilis6.25-100[6]
Indole-3-aldehyde hydrazone derivativesCandida albicans6.25-100[6]
2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamideStaphylococcus aureus100[7]
2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamideBacillus subtilis100[7]
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamideStaphylococcus aureus150[7]
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamideBacillus subtilis150[7]
Table 3: Antioxidant Activity of Indole-3-Carbaldehyde and Its Derivatives
Compound/DerivativeAssayIC50 (µM/mL)
Indole-3-carboxaldehyde (Parent Compound)DPPH Radical Scavenging121 ± 0.5[8]
Indole-3-carboxaldehyde (Parent Compound)Lipid Peroxidation Inhibition70 ± 0.7[8]
1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde (Derivative 4)DPPH Radical Scavenging159 ± 0.4[8]
1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde (Derivative 4)Lipid Peroxidation Inhibition75 ± 0.4[8]
Indole-3-carboxaldehyde-aryl amine conjugate (Derivative 5a)DPPH Radical Scavenging18 ± 0.1[8]
Indole-3-carboxaldehyde-aryl amine conjugate (Derivative 5a)Lipid Peroxidation Inhibition24 ± 0.3[8]
Indole-3-carboxaldehyde-aryl amine conjugate (Derivative 5f)DPPH Radical Scavenging8 ± 0.9[8]
Indole-3-carboxaldehyde-aryl amine conjugate (Derivative 5f)Lipid Peroxidation Inhibition7 ± 0.1[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of findings.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is based on the measurement of the scavenging capacity of antioxidants towards the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol. Prepare various concentrations of the test compounds.

  • Reaction Mixture: Mix the test compound solutions with the DPPH solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Visualizing the Synthesis and Activity Pathways

To better understand the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.

General Synthesis Pathway for Indole-3-Carbaldehyde Derivatives

G parent This compound derivative Schiff Base or Hydrazone Derivative parent->derivative Condensation reagent Amine or Hydrazine Derivative reagent->derivative activity Enhanced Biological Activity derivative->activity

Caption: Synthetic route to bioactive indole derivatives.

Workflow for Evaluating Biological Activity

G start Synthesized Derivatives anticancer Anticancer Screening (e.g., MTT Assay) start->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) start->antimicrobial antioxidant Antioxidant Screening (e.g., DPPH Assay) start->antioxidant data Quantitative Data (IC50 / MIC) anticancer->data antimicrobial->data antioxidant->data comparison Comparison with Parent Compound data->comparison

Caption: Experimental workflow for activity screening.

Signaling Pathway Implication in Anticancer Activity

Indole derivatives have been implicated in the modulation of various signaling pathways involved in cancer progression. While the specific pathways affected by this compound derivatives are under investigation, related indole compounds are known to interact with pathways such as PI3K/Akt/mTOR.

G derivative Indole Derivative pi3k PI3K derivative->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Potential PI3K/Akt/mTOR pathway inhibition.

References

A Comparative Guide to the Synthetic Routes of 5-hydroxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies

5-hydroxy-1H-indole-3-carbaldehyde is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of biologically active compounds. This guide provides a comparative analysis of the common synthetic routes to this important molecule, offering an objective look at their performance based on experimental data. Detailed experimental protocols and characterization data are provided to support researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialReagentsReaction TimeTemperatureYield (%)Key AdvantagesKey Disadvantages
Vilsmeier-Haack Reaction 5-HydroxyindolePOCl₃, DMF8 hours0 °C to 85 °C92%High yield, readily available reagentsUse of corrosive and moisture-sensitive reagents
Reimer-Tiemann Reaction 5-HydroxyindoleChloroform, NaOHSeveral hours60-70 °CModerate (Typical for phenols)Avoids strong acidsGenerally lower yields, formation of byproducts, use of chloroform
Duff Reaction 5-HydroxyindoleHexamethylenetetramine (HMTA), acidSeveral hoursHigh temperatures (e.g., 150-160 °C in glycerol)Generally inefficientUses less hazardous reagents than Vilsmeier-HaackOften results in low yields, requires high temperatures

In Detail: Experimental Protocols and Data

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles. This route has been reported to produce this compound in a high yield of 92%.[1]

Experimental Protocol:

  • Vilsmeier Reagent Preparation: In a flask maintained under an inert atmosphere, anhydrous dimethylformamide (DMF) is cooled to 0 °C. Phosphorus oxychloride (POCl₃) is added dropwise while maintaining the temperature at 0 °C. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.

  • Formylation: To a separate flask containing 5-hydroxyindole dissolved in anhydrous DMF, the freshly prepared Vilsmeier reagent is added dropwise at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

  • Heating: The temperature is then raised to 85 °C and the reaction is maintained for 7 hours.

  • Work-up and Isolation: After cooling, the reaction is quenched by the addition of a saturated aqueous solution of sodium carbonate until the mixture is basic. The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.

  • Purification: The crude solid can be further purified by recrystallization to yield pure this compound.[1]

Characterization Data:

  • Melting Point: 235 °C[1]

  • ¹H NMR (DMSO-d₆) δ (ppm): 11.89 (1H, s, NH), 9.84 (1H, s, CHO), 9.07 (1H, s, OH), 8.13 (1H, s, H-2), 7.48 (1H, d, H-4), 7.29 (1H, d, H-7), 6.73 (1H, dd, H-6).[1]

Reimer-Tiemann Reaction

General Experimental Protocol (Adapted for 5-Hydroxyindole):

  • Reaction Setup: 5-Hydroxyindole is dissolved in an aqueous solution of sodium hydroxide.

  • Addition of Chloroform: Chloroform is added dropwise to the stirred solution at room temperature.

  • Heating: The reaction mixture is then heated to 60-70 °C for several hours.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled and acidified. The product is then extracted with an organic solvent.

  • Purification: The extracted product is purified by column chromatography or recrystallization.

Duff Reaction

The Duff reaction is another method for the formylation of phenols, utilizing hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid.[4] This method is generally considered less efficient than the Vilsmeier-Haack reaction and often requires high temperatures.[4] Specific yield data for the synthesis of this compound via the Duff reaction is not well-documented in the literature.

General Experimental Protocol (Adapted for 5-Hydroxyindole):

  • Reaction Mixture: 5-Hydroxyindole and hexamethylenetetramine are heated in a suitable acidic medium, such as a mixture of glycerol and boric acid or trifluoroacetic acid.

  • Heating: The reaction is typically carried out at elevated temperatures (e.g., 150-160 °C) for several hours.

  • Hydrolysis: The reaction mixture is then hydrolyzed by the addition of an aqueous acid solution.

  • Work-up and Isolation: The product is isolated by extraction with an organic solvent.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Visualizing the Synthetic Workflow

To aid in the conceptualization of the synthetic and comparative process, the following workflow diagram is provided.

Synthesis_Workflow cluster_synthesis Synthetic Routes cluster_analysis Analysis and Comparison Start 5-Hydroxyindole VH Vilsmeier-Haack Reaction (POCl3, DMF) Start->VH RT Reimer-Tiemann Reaction (CHCl3, NaOH) Start->RT Duff Duff Reaction (HMTA, Acid) Start->Duff Product This compound VH->Product RT->Product Duff->Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization Comparison Comparative Analysis (Yield, Purity, Conditions) Product->Comparison

Caption: General workflow for the synthesis and comparative analysis of this compound.

Conclusion

Based on the available literature, the Vilsmeier-Haack reaction stands out as the most efficient and high-yielding method for the synthesis of this compound. While the Reimer-Tiemann and Duff reactions present viable alternatives for the formylation of phenolic compounds, their application to 5-hydroxyindole for the specific synthesis of the title compound requires further optimization and characterization to be competitive in terms of yield and process efficiency. Researchers should consider the trade-offs between yield, reagent toxicity, and reaction conditions when selecting the most appropriate synthetic route for their research and development needs.

References

A Comparative Analysis of 5-hydroxy-1H-indole-3-carbaldehyde and 5-methoxy-1H-indole-3-carbaldehyde in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide synthesizes the available information on each compound, presenting data from various studies to offer a qualitative comparison for researchers, scientists, and drug development professionals. Due to the absence of head-to-head experimental data, this document will focus on the individual biological activities of each compound and their closely related analogues.

Introduction to the Compounds

Both 5-hydroxy-1H-indole-3-carbaldehyde and 5-methoxy-1H-indole-3-carbaldehyde belong to the indole family, a class of heterocyclic organic compounds that are ubiquitous in nature and form the core structure of many biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin. The presence of the aldehyde group at the 3-position and a hydroxyl or methoxy group at the 5-position of the indole ring makes them versatile intermediates for the synthesis of a wide range of pharmaceutical compounds.[1]

Biological Activities and Experimental Data

While a direct comparison is challenging, the following sections summarize the reported biological activities for each compound and their derivatives.

Cytotoxicity and Anticancer Activity

There is limited publicly available data on the cytotoxic effects of this compound and 5-methoxy-1H-indole-3-carbaldehyde against the same cancer cell lines.

One study reported that This compound , isolated from the traditional Chinese medicine Chansu, showed no cytotoxic effects against human lung adenocarcinoma epithelial cells (A549)[2]. Research has also been conducted on derivatives of the related compound, 5-hydroxyindole-3-carboxylic acid, which demonstrated cytotoxicity against the MCF-7 breast cancer cell line[3].

Derivatives of 5-methoxy-1H-indole-3-carbaldehyde have been investigated for their potential anticancer properties. For instance, certain hydrazone derivatives of 4-methoxy-benzaldehyde have shown cytotoxic effects against various cancer cell lines[4].

Table 1: Cytotoxicity Data for Indole Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)Reference
This compoundA549 (Human Lung Adenocarcinoma)MTTNot cytotoxic[2]
Ester derivative of 5-hydroxyindole-3-carboxylic acid (Compound 5d)MCF-7 (Human Breast Adenocarcinoma)MTT4.7[3]
4-methoxy-derived hydrazonesVarious leukemia and sarcoma cell linesNot specifiedValues ranging from 0.04 to >200[4]

Note: The data presented is for the specified compounds and their derivatives and does not represent a direct comparison between this compound and 5-methoxy-1H-indole-3-carbaldehyde.

Antioxidant Activity

The antioxidant potential of indole derivatives is an active area of research. The phenolic hydroxyl group in this compound suggests it may possess radical scavenging properties. A study on the related compound, 5-hydroxyoxindole, and its derivatives showed significant suppression of lipid peroxidation and intracellular oxidative stress[5].

Similarly, derivatives of indole-3-carboxaldehyde, including those with methoxy substitutions, have been synthesized and evaluated for their antioxidant potential using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay[6].

Table 2: Antioxidant Activity Data for Indole Derivatives

Compound/DerivativeAssayIC50 (µM/mL)Reference
Indole-3-carboxaldehyde derivative (Compound 3)DPPH Radical Scavenging121 ± 0.5[7]
Indole-3-carboxaldehyde derivative (Compound 5a)DPPH Radical Scavenging18 ± 0.1[7]
5-hydroxyoxindole and derivativesLipid Peroxidation Inhibition & Intracellular Oxidative Stress SuppressionSignificant activity reported[5]

Note: This table highlights the antioxidant potential of the indole-3-carboxaldehyde scaffold and related structures. A direct comparison of the antioxidant capacity of this compound and 5-methoxy-1H-indole-3-carbaldehyde is not available.

Anti-inflammatory Activity

Indole-3-carboxaldehyde, the parent compound of both molecules of interest, has been shown to alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome[8]. It has also been demonstrated to enhance epithelial barrier function[9]. This suggests that both 5-hydroxy and 5-methoxy derivatives could potentially exhibit anti-inflammatory effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Protocol:

  • Reaction Mixture: Mix various concentrations of the test compound with a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm).

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathways and Logical Relationships

The biological activities of indole derivatives are often mediated through their interaction with various signaling pathways.

experimental_workflow General Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis & Characterization cluster_assays In Vitro Biological Assays cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 5-hydroxy/5-methoxy- 1H-indole-3-carbaldehyde Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity antioxidant Antioxidant Assay (e.g., DPPH) synthesis->antioxidant anti_inflammatory Anti-inflammatory Assay (e.g., NO inhibition) synthesis->anti_inflammatory ic50 IC50 Value Determination cytotoxicity->ic50 antioxidant->ic50 anti_inflammatory->ic50 pathway Signaling Pathway Analysis ic50->pathway

Caption: A generalized workflow for the synthesis and biological evaluation of indole derivatives.

Conclusion

While a definitive, data-supported comparison between this compound and 5-methoxy-1H-indole-3-carbaldehyde is currently lacking in the scientific literature, the available evidence suggests that both compounds and their derivatives are promising scaffolds for the development of new therapeutic agents. The presence of the indole core, substituted at the 5-position with either a hydroxyl or a methoxy group, provides a foundation for diverse biological activities, including potential anticancer, antioxidant, and anti-inflammatory effects.

Future research involving direct, head-to-head comparisons of these two compounds in a variety of standardized biological assays is necessary to fully elucidate their relative potencies and therapeutic potential. Such studies would be invaluable for guiding the rational design and development of novel indole-based drugs.

References

Unveiling the Potential: 5-Hydroxy-1H-indole-3-carbaldehyde Derived Fluorescent Probes Versus Commercial Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and specialized fluorescent probes is perpetual. This guide provides a comprehensive comparison of the efficacy of novel fluorescent probes derived from 5-hydroxy-1H-indole-3-carbaldehyde against established commercial dyes. By presenting supporting experimental data, detailed protocols, and visual representations of key processes, we aim to equip researchers with the knowledge to make informed decisions for their specific applications.

Fluorescent probes synthesized from this compound are emerging as a versatile class of molecules with significant potential in various biological imaging and sensing applications. Their indole scaffold, a common feature in many biological molecules, offers a framework for developing probes with tailored photophysical properties. This guide delves into a comparative analysis of these indole-based probes with widely used commercial dyes, highlighting their respective strengths and weaknesses.

Quantitative Performance Metrics: A Comparative Analysis

The efficacy of a fluorescent probe is primarily determined by its photophysical properties. Key parameters include the molar extinction coefficient (a measure of how strongly the molecule absorbs light at a given wavelength), the quantum yield (the efficiency of converting absorbed light into emitted light), the Stokes shift (the difference between the maximum absorption and emission wavelengths), and photostability.

While direct comparative studies of probes from this compound against all major commercial dyes are still emerging, we can draw valuable insights from detailed characterizations of structurally similar indole-based fluorescent nucleoside analogues. The following table presents a summary of the photophysical properties of representative indole-based probes alongside popular commercial dyes.

PropertyIndole-Based Probe (Representative)DAPI (4',6-diamidino-2-phenylindole)Fluorescein (FITC)Rhodamine B
Excitation Max (λex) ~350 nm~358 nm (bound to DNA)~495 nm~550 nm
Emission Max (λem) ~450 nm~461 nm (bound to DNA)~519 nm~575 nm
Molar Extinction Coefficient (ε) 6,000 - 9,000 M⁻¹cm⁻¹~30,000 M⁻¹cm⁻¹ (bound to DNA)~75,000 M⁻¹cm⁻¹~110,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.5 - 0.8~0.4 (bound to DNA)~0.9~0.7
Stokes Shift ~100 nm~103 nm~24 nm~25 nm
Photostability Moderate to HighModerateLowHigh

Note: The data for the indole-based probe is representative of recently synthesized fluorescent indole nucleoside analogues. The properties of commercial dyes can vary with the environment (e.g., solvent, pH, binding state).

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are protocols for the synthesis of a representative indole-based probe and the characterization of its key photophysical properties.

Synthesis of a Representative Indole-Based Fluorescent Probe

This protocol outlines the synthesis of a fluorescent nucleoside analogue from an indole precursor, illustrating a common synthetic strategy for this class of probes.

Scheme for Synthesis:

Indole_Precursor This compound Intermediate_1 Protected Indole Indole_Precursor->Intermediate_1 Protection of hydroxyl group Intermediate_2 Coupled Product Intermediate_1->Intermediate_2 Coupling Reaction (e.g., with a sugar moiety) Final_Product Indole-Based Fluorescent Probe Intermediate_2->Final_Product Deprotection

A simplified synthetic workflow.

Materials:

  • This compound

  • Protecting group reagents (e.g., TBDMSCl, imidazole)

  • Coupling partners (e.g., activated sugar derivatives)

  • Appropriate solvents (e.g., DMF, THF)

  • Deprotection reagents (e.g., TBAF)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Protection: The hydroxyl group of this compound is protected to prevent unwanted side reactions. This is typically achieved using a silyl ether protecting group like tert-butyldimethylsilyl (TBDMS).

  • Coupling: The protected indole is then coupled with a suitable reaction partner, depending on the desired final probe structure. For nucleoside analogues, this would involve coupling with a protected ribose or deoxyribose derivative.

  • Deprotection: The protecting groups are removed to yield the final fluorescent probe.

  • Purification: The final product is purified using techniques such as column chromatography to ensure high purity.

Measurement of Photophysical Properties

1. Molar Extinction Coefficient (ε):

  • Prepare a series of dilutions of the fluorescent probe in a suitable solvent (e.g., ethanol or buffer).

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.

  • Plot absorbance versus concentration.

  • The molar extinction coefficient is calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.

2. Fluorescence Quantum Yield (Φ):

The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

  • Standard Selection: Choose a standard with an emission profile similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Absorbance Matching: Prepare dilute solutions of both the sample and the standard in the same solvent, ensuring their absorbance at the excitation wavelength is low (typically < 0.1) and matched.

  • Fluorescence Spectra: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

  • Calculation: The quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Start Prepare Sample & Standard Solutions Measure_Abs Measure Absorbance (UV-Vis) Start->Measure_Abs Measure_Fluor Measure Fluorescence Emission Start->Measure_Fluor Calculate_QY Calculate Quantum Yield Measure_Abs->Calculate_QY Measure_Fluor->Calculate_QY

Workflow for quantum yield measurement.

Signaling Pathway Visualization

Fluorescent probes are often designed to respond to specific analytes or changes in the cellular environment. The following diagram illustrates a generic signaling pathway where an indole-based probe could be employed to detect a specific enzyme's activity.

Substrate Non-fluorescent Indole-Probe Conjugate Enzyme Target Enzyme Substrate->Enzyme Binding Product Fluorescent Indole Probe Enzyme->Product Cleavage Signal Fluorescence Signal Product->Signal Emission

Enzyme-activated fluorescence signaling.

Conclusion

Fluorescent probes derived from this compound present a promising alternative to some commercial dyes, particularly in applications requiring large Stokes shifts and high quantum yields. While commercial dyes like fluorescein and rhodamine offer higher molar extinction coefficients, they can suffer from smaller Stokes shifts and, in the case of fluorescein, lower photostability. The synthetic versatility of the indole scaffold allows for the fine-tuning of photophysical properties to suit specific experimental needs. As research in this area continues, we can expect the development of even more sophisticated and efficient indole-based probes that will further expand the toolkit available to researchers in the life sciences.

A Comparative Analysis of In Vitro and In Vivo Studies on 5-Hydroxy-1H-indole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 5-hydroxy-1H-indole-3-carbaldehyde and its analogues have garnered significant interest for their therapeutic potential. This guide provides a comparative overview of the performance of these derivatives in in vitro and in vivo settings, supported by experimental data. A critical aspect of drug discovery is the translation of in vitro findings to in vivo efficacy, and this comparison aims to shed light on this transition for this particular class of compounds.

Quantitative Data Summary

The following tables summarize the biological activities of various indole-3-carboxaldehyde derivatives, with a focus on this compound where data is available. This allows for a direct comparison of their potency and efficacy in different experimental settings.

Table 1: In Vitro Antioxidant Activity of Indole-3-carboxaldehyde Derivatives

Compound/DerivativeAssayIC50 (µM)Reference CompoundIC50 of Reference (µM)
Indole-3-carboxaldehyde analogue (5f)DPPH Radical ScavengingSuperior to BHAButylated Hydroxy Anisole (BHA)Not specified
Schiff bases of indole-3-carboxaldehyde (DP-2)DPPH Radical ScavengingSuperior to Ascorbic AcidAscorbic AcidNot specified
Schiff bases of indole-3-carboxaldehyde (DP-4)DPPH Radical ScavengingSuperior to Ascorbic AcidAscorbic AcidNot specified

Note: Specific IC50 values for the tested compounds were not provided in the source material, but their activity was reported as superior to the respective standards.[1][2]

Table 2: In Vitro Anticancer Activity of Indole-3-carboxaldehyde Derivatives

Compound/DerivativeCell LineIC50 (µM)
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)13.2
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)8.2
Indole-thiosemicarbazone derivativeA549 (Lung)11.5
Indole-thiosemicarbazone derivativeHepG-2 (Liver)35.3

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3]

Table 3: In Vivo Anti-biofilm Activity of Indole-3-carboxaldehyde (I3C)

OrganismPathogenOutcome
Caenorhabditis elegansVibrio cholerae O1Increased survival rate, significant reduction in in vivo biofilm formation.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature for evaluating indole-3-carboxaldehyde derivatives.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (In Vitro)

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

  • Procedure:

    • A stock solution of DPPH is prepared in a suitable solvent like methanol or ethanol.

    • Various concentrations of the test compounds (indole derivatives) are prepared.

    • The test compound solutions are mixed with the DPPH solution.

    • The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured using a spectrophotometer (typically around 517 nm).

    • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[3]

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity (In Vitro)

  • Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Cells are seeded in a 96-well plate at a specific density and incubated overnight to allow for attachment.

    • The cells are then treated with various concentrations of the indole-3-carboxaldehyde derivatives and a vehicle control.

    • The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The amount of formazan produced is proportional to the number of viable cells.[3]

3. C. elegans Survival Assay for Anti-biofilm Activity (In Vivo)

  • Principle: This assay uses the nematode C. elegans as a model host to assess the efficacy of a compound in protecting the host from a pathogenic infection that relies on biofilm formation for its virulence.

  • Procedure:

    • C. elegans are synchronized to a specific developmental stage (e.g., L4 larvae).

    • A lawn of the pathogenic bacteria (Vibrio cholerae O1) is prepared on a suitable medium.

    • The test compound, indole-3-carboxaldehyde (I3C), is added to the bacterial lawn.

    • The synchronized worms are then transferred to the plates with the bacterial lawn (with and without I3C).

    • The survival of the worms is monitored over time, and the number of live and dead worms is recorded daily.

    • Survival curves are generated to compare the lifespan of worms on the control and I3C-treated plates.[4]

Visualizing the Path from Lab Bench to Living System

To better understand the experimental processes and the underlying biological mechanisms, the following diagrams illustrate key workflows and pathways.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies synthesis Synthesis of This compound Derivatives antioxidant Antioxidant Assays (e.g., DPPH) synthesis->antioxidant Test Compounds anticancer Anticancer Assays (e.g., MTT on cell lines) synthesis->anticancer Test Compounds antimicrobial Antimicrobial Assays (e.g., MIC determination) synthesis->antimicrobial Test Compounds animal_model Animal Model (e.g., C. elegans) synthesis->animal_model Lead Compound Selection efficacy Efficacy & Toxicity Evaluation animal_model->efficacy pharmacokinetics Pharmacokinetic Studies animal_model->pharmacokinetics

Figure 1: General workflow from in vitro screening to in vivo testing of indole derivatives.

mtt_assay_workflow start Seed cancer cells in 96-well plate treat Treat cells with indole derivatives start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read

Figure 2: Step-by-step workflow of the MTT assay for in vitro cytotoxicity.

signaling_pathway_inhibition indole_derivative Indole-3-Carboxaldehyde Derivative target_protein Target Protein (e.g., Kinase, Enzyme) indole_derivative->target_protein Inhibition downstream_signaling Downstream Signaling Cascade target_protein->downstream_signaling cellular_response Cellular Response (e.g., Apoptosis, Reduced Proliferation) downstream_signaling->cellular_response

Figure 3: A simplified model of a signaling pathway inhibited by an indole derivative.

Concluding Remarks

The available literature indicates that derivatives of this compound and the broader indole-3-carboxaldehyde family are promising candidates for further drug development, demonstrating significant in vitro activity in antioxidant and anticancer assays.[1][3][5][6] However, a notable gap exists in the direct comparison of these in vitro results with comprehensive in vivo studies in mammalian models. The successful demonstration of anti-biofilm efficacy in a C. elegans model provides an initial positive indication of in vivo potential, but further research is imperative.[4]

For researchers and drug development professionals, the key takeaway is the necessity of rigorous in vivo testing to validate the promising in vitro data. Future studies should focus on elucidating the pharmacokinetic and pharmacodynamic properties of these compounds in animal models to better predict their therapeutic efficacy and safety in humans. The versatility of the indole-3-carboxaldehyde scaffold suggests that with further chemical modifications, derivatives with improved in vivo performance can be developed.[6][7]

References

Structure-activity relationship (SAR) studies of 5-hydroxy-1H-indole-3-carbaldehyde analogs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various indole-3-carbaldehyde analogs, with a focus on their potential as therapeutic agents. While direct comprehensive SAR studies on 5-hydroxy-1H-indole-3-carbaldehyde analogs are limited in publicly available literature, this guide draws upon research on structurally related indole-3-carbaldehyde derivatives to provide insights into their biological activities. The indole scaffold is a crucial pharmacophore that interacts with various biological targets, and derivatives of indole-3-carbaldehyde have shown a wide range of activities, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory effects.[1][2][3][4]

Quantitative Data Presentation

The following tables summarize the quantitative data on the biological activities of selected indole-3-carbaldehyde analogs from various studies.

Table 1: Urease Inhibitory Activity of N-Substituted Indole-3-carbaldehyde Oxime Derivatives

Compound IDStructureIC50 (mM) ± SD
8 1-methyl-1H-indole-3-carbaldehyde oxime0.0516 ± 0.0035
9 1-benzyl-1H-indole-3-carbaldehyde oxime0.0345 ± 0.0008
Thiourea (Standard) -0.2387 ± 0.0048

Data sourced from a study on urease inhibitors against Helicobacter pylori.[5]

Table 2: Cytotoxic Activity of Indole Derivatives of Ursolic Acid

Compound IDCancer Cell LineIC50 (µM) ± SD
5f SMMC-7721 (Hepatocarcinoma)0.56 ± 0.08
5f HepG2 (Hepatocarcinoma)0.91 ± 0.13

These compounds are derivatives of ursolic acid incorporating an indole moiety and were evaluated for their potential as topoisomerase II inhibitors.[6]

Table 3: Antioxidant Activity of Indole-3-carboxaldehyde Thiosemicarbazone Derivatives

Compound IDAssayActivity
3c Acetylcholinesterase Inhibition90.36 ± 2.42 %
3c Butyrylcholinesterase Inhibition91.06 ± 1.86 %
Galanthamine (Standard) Acetylcholinesterase Inhibition82.37 ± 0.37 %

These derivatives were synthesized and evaluated for their antioxidant and anticholinesterase activities.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Urease Inhibition Assay

The in vitro urease inhibitory activities of the synthesized N-substituted indole-3-carbaldehyde oxime derivatives were evaluated against Macrotyloma uniflorum urease using a modified Berthelot reaction.[5]

  • Preparation of Solutions: Test compounds and the standard inhibitor (thiourea) were dissolved in methanol to prepare stock solutions.

  • Assay Procedure: In a 96-well plate, 25 µL of the test compound solution, 25 µL of urease enzyme solution, and 50 µL of urea solution were added. The plate was incubated at 37°C for 30 minutes.

  • Color Development: After incubation, 50 µL of phenol reagent and 50 µL of alkali reagent were added to each well. The plate was further incubated at 37°C for 10 minutes for color development.

  • Absorbance Measurement: The absorbance was measured at 625 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of inhibition was calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100. The IC50 values were determined by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxic activities of the indole derivatives of ursolic acid were evaluated against human hepatocarcinoma cell lines (SMMC-7721 and HepG2) and a normal human hepatocyte cell line (LO2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Calculation of IC50: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

The anticholinesterase activity of the indole-3-carboxyaldehyde thiosemicarbazone derivatives was determined using Ellman's method.[7]

  • Preparation of Reagents: Solutions of AChE/BChE, acetylthiocholine iodide (ATCI)/butyrylthiocholine iodide (BTCI) as substrates, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the coloring agent were prepared in phosphate buffer.

  • Assay Procedure: In a 96-well plate, 150 µL of phosphate buffer, 10 µL of the test compound solution, and 20 µL of AChE or BChE solution were added and incubated for 15 minutes at 25°C.

  • Reaction Initiation: 10 µL of DTNB and 10 µL of the respective substrate (ATCI or BTCI) were added to start the reaction.

  • Absorbance Measurement: The absorbance was measured at 412 nm for 10 minutes at 1-minute intervals using a microplate reader.

  • Calculation of Inhibition: The rate of reaction was calculated, and the percentage of inhibition was determined by comparing the reaction rates of the sample with that of the blank. Galanthamine was used as the standard inhibitor.

Visualizations

Signaling Pathway

Indole derivatives have been implicated in modulating various signaling pathways involved in cancer progression. The NF-κB signaling pathway is a key regulator of inflammation, cell survival, and proliferation, and its inhibition is a target for anticancer therapies.[2]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole_Analogs Indole-3-Carbaldehyde Analogs IKK IKK Complex Indole_Analogs->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Proliferation, Survival) Apoptosis Apoptosis Transcription->Apoptosis Inhibition of

Caption: Potential inhibition of the NF-κB signaling pathway by indole-3-carbaldehyde analogs.

Experimental Workflow

The following diagram outlines a typical workflow for the screening and evaluation of novel indole-3-carbaldehyde analogs for their potential biological activity.

Experimental_Workflow Synthesis Synthesis of Indole-3-Carbaldehyde Analogs Screening Primary Screening (e.g., Cytotoxicity, Enzyme Inhibition) Synthesis->Screening Hit_ID Hit Identification (Selection of Active Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR In_Vivo In Vivo Studies (Animal Models) Hit_ID->In_Vivo Lead_Opt Lead Optimization (Chemical Modification) SAR->Lead_Opt Lead_Opt->Screening Iterative Process Lead_Opt->In_Vivo

Caption: A streamlined workflow for the discovery and development of bioactive indole analogs.

References

Confirming the Identity of 5-hydroxy-1H-indole-3-carbaldehyde using 2D NMR Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of 5-hydroxy-1H-indole-3-carbaldehyde. It includes detailed experimental protocols, comparative data tables, and visual workflows to aid in the unambiguous confirmation of the molecule's identity.

Introduction

This compound is a key heterocyclic compound with significant applications in medicinal chemistry and drug development. Its structural confirmation is paramount for ensuring the quality and efficacy of downstream applications. While one-dimensional (1D) NMR provides initial insights, 2D NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for the definitive assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity within the molecule. This guide presents a systematic approach to utilizing these techniques for the structural verification of this compound.

Predicted NMR Data for this compound

Due to the limited availability of public experimental 2D NMR data for this compound, the following tables present predicted ¹H and ¹³C chemical shifts and key 2D NMR correlations. These predictions are based on the analysis of structurally related compounds, including 4-hydroxy-1H-indole-3-carbaldehyde and 5-iodo-1H-indole-3-carbaldehyde, and established principles of NMR spectroscopy.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1N-H~11.5 (br s)-
2C-H~8.2 (s)~138
3C-~118
3aC-~126
4C-H~7.0 (d, J ≈ 2.0 Hz)~115
5C-~152
6C-H~6.8 (dd, J ≈ 8.5, 2.0 Hz)~113
7C-H~7.3 (d, J ≈ 8.5 Hz)~123
7aC-~132
3-CHOC=O~9.8 (s)~185
5-OHO-H~9.0 (br s)-

Table 2: Predicted Key 2D NMR Correlations for this compound

ExperimentKey Correlations
COSY H-6 with H-7
H-4 with H-6 (weak, long-range)
HSQC H-2 with C-2
H-4 with C-4
H-6 with C-6
H-7 with C-7
H-CHO with C-CHO
HMBC H-2 to C-3, C-3a, C-7a
H-4 to C-3a, C-5, C-6
H-6 to C-4, C-5, C-7a
H-7 to C-3a, C-5, C-6
H-CHO to C-3
N-H to C-2, C-3a, C-7a

Experimental Protocols

A detailed methodology for acquiring high-quality 2D NMR data is crucial for accurate structural elucidation.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for this compound.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) can be used as an internal reference standard (0 ppm) for both ¹H and ¹³C NMR.

NMR Data Acquisition

The following are general parameters for acquiring 2D NMR spectra on a 400 MHz or higher field NMR spectrometer. Optimization may be required based on the specific instrument and sample.

  • ¹H NMR:

    • Acquire a standard 1D ¹H NMR spectrum to verify sample integrity and determine the spectral width.

    • Typical parameters: 32 scans, relaxation delay of 1-2 s.

  • COSY (Correlation Spectroscopy):

    • This experiment identifies proton-proton couplings.

    • Pulse program: cosygpqf or equivalent.

    • Spectral width: Set to cover all proton signals.

    • Number of increments in F1: 256-512.

    • Number of scans per increment: 2-4.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates directly bonded proton-carbon pairs.

    • Pulse program: hsqcedetgpsp or equivalent (for multiplicity editing).

    • ¹H spectral width: Set to cover all proton signals.

    • ¹³C spectral width: Set to cover the expected carbon chemical shift range (e.g., 0-190 ppm).

    • Number of increments in F1: 128-256.

    • Number of scans per increment: 4-8.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment identifies long-range (2-3 bond) proton-carbon couplings, which are crucial for connecting different spin systems.

    • Pulse program: hmbcgplpndqf or equivalent.

    • ¹H spectral width: Set to cover all proton signals.

    • ¹³C spectral width: Set to cover the expected carbon chemical shift range (e.g., 0-190 ppm).

    • Number of increments in F1: 256-512.

    • Number of scans per increment: 8-16.

    • Long-range coupling delay (d6): Optimized for a coupling constant of ~8 Hz.

Data Analysis and Structure Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the acquired 2D NMR data.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation 1D_H_NMR 1. 1D ¹H NMR Assign_Protons Assign Proton Signals (from 1D ¹H and COSY) 1D_H_NMR->Assign_Protons 1D_C_NMR 2. 1D ¹³C NMR Assign_Carbons Assign Protonated Carbons (from HSQC) 1D_C_NMR->Assign_Carbons COSY 3. COSY COSY->Assign_Protons HSQC 4. HSQC HSQC->Assign_Carbons HMBC 5. HMBC Assign_Quaternary Assign Quaternary Carbons (from HMBC) HMBC->Assign_Quaternary Connect_Fragments Connect Structural Fragments (from HMBC) HMBC->Connect_Fragments Assign_Protons->Assign_Carbons Assign_Carbons->Assign_Quaternary Assign_Quaternary->Connect_Fragments Final_Structure Confirm Structure of This compound Connect_Fragments->Final_Structure

Caption: Workflow for 2D NMR-based structure elucidation.

Key HMBC Correlations for Structural Confirmation

The HMBC spectrum is particularly powerful for piecing together the molecular skeleton. The following diagram highlights the critical long-range correlations expected for this compound.

Caption: Key HMBC correlations for structural confirmation.

Conclusion

The combined application of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural confirmation of this compound. By systematically acquiring and analyzing COSY, HSQC, and HMBC spectra, researchers can confidently assign all proton and carbon signals and establish the complete bonding framework of the molecule. The experimental protocols and predicted data presented in this guide serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important indole derivative.

A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against Conjugates of 5-Hydroxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical considerations for the development and characterization of antibodies targeting 5-hydroxy-1H-indole-3-carbaldehyde. Due to a lack of commercially available antibodies and published experimental data specifically for this hapten, this document presents a prospective analysis. It outlines the principles of antibody production for small molecules, proposes a hypothetical cross-reactivity profile based on structural similarity to related indole compounds, and provides detailed experimental protocols for researchers aiming to produce and validate such antibodies.

Introduction

This compound is a member of the indole family, a class of compounds with significant biological relevance, serving as precursors and metabolites in various physiological pathways. The development of specific antibodies against this molecule is crucial for its detection and quantification in biological matrices, which can aid in biomarker discovery and drug development. As a small molecule (hapten), this compound is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit an immune response and generate specific antibodies. The specificity and cross-reactivity of the resulting antibodies are critical performance metrics.

Principles of Antibody Production against Haptens

The generation of antibodies against small molecules like this compound involves a multi-step process. The hapten is first conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This conjugate is then used to immunize an animal model, leading to the production of polyclonal or monoclonal antibodies that recognize the hapten. The choice of conjugation strategy and the site of attachment on the hapten are crucial factors that influence the specificity of the resulting antibodies.

G cluster_0 Hapten-Carrier Conjugation cluster_1 Immunization and Antibody Production Hapten This compound Conjugation Chemical Linker (e.g., carbodiimide) Hapten->Conjugation Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Conjugation Immunogen Hapten-Carrier Conjugate Conjugation->Immunogen Hapten-Carrier Conjugate Immunization Immunization Immunogen->Immunization Animal Animal Model (e.g., Rabbit, Mouse) Animal->Immunization B_Cell B-Cell Activation & Proliferation Immunization->B_Cell Antibodies Polyclonal or Monoclonal Antibodies B_Cell->Antibodies Purification Purified Antibodies Antibodies->Purification Affinity Purification Characterization Characterization Purification->Characterization Specificity & Cross-Reactivity Testing

Caption: Workflow for the production of antibodies against a hapten.

Hypothetical Cross-Reactivity Comparison

The cross-reactivity of an antibody determines its ability to bind to molecules other than its target antigen. For an antibody raised against this compound, potential cross-reactants would include structurally similar indole derivatives. The degree of cross-reactivity is expected to depend on the conservation of the indole ring, the position and nature of the hydroxyl and carbaldehyde groups, and the modifications at other positions of the indole scaffold.

The following table presents a hypothetical comparison of the potential cross-reactivity of a polyclonal antibody raised against a this compound-KLH conjugate. The percentage of cross-reactivity is estimated based on structural similarity to the target antigen.

Compound Structure Chemical Formula Predicted Cross-Reactivity (%) Rationale for Prediction
This compound (Target Antigen) This compoundC₉H₇NO₂100 Homologous antigen.
Serotonin (5-Hydroxytryptamine)SerotoninC₁₀H₁₂N₂OHigh Shares the 5-hydroxyindole core structure. The side chain at position 3 is different (ethyl-amine vs. carbaldehyde), which will likely reduce affinity.
5-Hydroxyindole-3-acetic acid (5-HIAA)5-Hydroxyindole-3-acetic acidC₁₀H₉NO₃High Shares the 5-hydroxyindole core. The carboxyl group at position 3 is structurally similar to the carbaldehyde group.
Indole-3-carbaldehydeIndole-3-carbaldehydeC₉H₇NOModerate Lacks the 5-hydroxyl group, which is a key feature of the hapten. The rest of the structure is identical.
TryptamineTryptamineC₁₀H₁₂N₂Low Lacks both the 5-hydroxyl and the 3-carbaldehyde groups. The core indole structure is present.
MelatoninMelatoninC₁₃H₁₆N₂O₂Very Low The 5-hydroxyl group is methoxylated, and the side chain at position 3 is an acetamide, representing significant differences from the target.

Disclaimer: The cross-reactivity percentages presented in this table are hypothetical and based on structural analogy. Experimental validation is required to determine the actual cross-reactivity profile of any antibody developed against this compound.

G cluster_high High Potential Cross-Reactivity cluster_moderate Moderate Potential Cross-Reactivity cluster_low Low to Very Low Potential Cross-Reactivity Target This compound Serotonin Serotonin Target->Serotonin Shared 5-hydroxyindole core 5-HIAA 5-HIAA Target->5-HIAA Shared 5-hydroxyindole core I3C Indole-3-carbaldehyde Target->I3C Missing 5-hydroxyl group Tryptamine Tryptamine Target->Tryptamine Missing 5-hydroxyl and 3-carbaldehyde groups Melatonin Melatonin Target->Melatonin Modified 5-hydroxyl and 3-side chain

Caption: Predicted cross-reactivity relationships.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a performance comparison of antibodies against this compound.

Protocol 1: Hapten-Carrier Conjugation

Objective: To conjugate this compound to a carrier protein (BSA) to create an immunogen.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 10 mg of this compound in 1 ml of Dimethylformamide (DMF).

  • In a separate tube, dissolve 20 mg of BSA in 5 ml of PBS.

  • Add 5 mg of EDC and 3 mg of NHS to the BSA solution and stir for 15 minutes at room temperature to activate the carboxyl groups on BSA.

  • Slowly add the this compound solution to the activated BSA solution while stirring.

  • Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.

  • Transfer the reaction mixture to a dialysis tube and dialyze against 1L of PBS at 4°C for 48 hours, with at least three changes of the dialysis buffer.

  • Determine the protein concentration and the conjugation efficiency using a spectrophotometer.

  • Store the conjugate at -20°C until use.

Protocol 2: Competitive ELISA for Cross-Reactivity Analysis

Objective: To determine the cross-reactivity of the antibody with structurally related compounds.

Materials:

  • 96-well microtiter plates

  • Coating antigen (this compound-BSA conjugate)

  • Primary antibody (e.g., rabbit anti-5-hydroxy-1H-indole-3-carbaldehyde)

  • Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween 20, PBS-T)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Potential cross-reactants (e.g., serotonin, 5-HIAA, indole-3-carbaldehyde)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with 100 µL of the coating antigen (1 µg/mL in PBS) and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the wells with 200 µL of blocking buffer for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of the target antigen (this compound) and the potential cross-reactants in PBS.

  • In a separate plate or tubes, pre-incubate the primary antibody (at a pre-determined optimal dilution) with the various concentrations of the target antigen and cross-reactants for 1 hour at room temperature.

  • Add 100 µL of the pre-incubated antibody-antigen/cross-reactant mixtures to the coated and blocked plate. Incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the concentration of the target antigen and each cross-reactant that causes 50% inhibition of the antibody binding (IC50).

  • Calculate the percent cross-reactivity using the formula: % Cross-reactivity = (IC50 of target antigen / IC50 of cross-reactant) x 100

This guide serves as a foundational resource for researchers interested in developing and characterizing antibodies for this compound. The provided protocols and hypothetical data offer a starting point for the experimental design and validation of such immunological tools.

Safety Operating Guide

Proper Disposal of 5-hydroxy-1H-indole-3-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Hazard Assessment

Based on data from structurally related indole compounds, 5-hydroxy-1H-indole-3-carbaldehyde should be treated as a hazardous substance. The primary hazards associated with similar compounds, such as 1H-indole-3-carboxaldehyde, include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, a conservative approach to its handling and disposal is warranted.

Key Assumed Hazards:

  • Potential for skin and eye irritation.

  • Possible toxicity if ingested or inhaled.

  • Reactivity with strong oxidizing agents and acids.

  • Environmental release must be avoided.

Personal Protective Equipment (PPE)

To ensure safety during the handling and disposal of this compound, the following personal protective equipment must be worn:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or a chemical fume hood.

Core Disposal Protocol

The fundamental principle for disposing of this compound is to manage it as regulated hazardous waste. It is imperative to segregate it from general laboratory trash and follow your institution's specific hazardous waste disposal procedures.

Step-by-Step Disposal Procedure:
  • Waste Segregation:

    • Solid Waste: Collect un-reusable solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, and pipette tips) in a designated, compatible, and clearly labeled solid waste container.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be kept separate.

    • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

  • Waste Containment:

    • Use clean, non-reactive, and sealable containers. Glass or high-density polyethylene (HDPE) containers are generally suitable.

    • For liquid waste, never fill a container to more than 80% of its capacity to allow for vapor expansion and to prevent spills.

    • Ensure that the exterior of the waste container is clean and free of contamination.

    • Keep the waste container tightly capped at all times, except when adding waste.[2]

  • Waste Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

      • The approximate concentration and volume/mass of the waste.

      • The date when waste was first added to the container (accumulation start date).

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be cool, dry, and well-ventilated.

    • Ensure the storage area has secondary containment to control any potential leaks.

  • Disposal and Pickup:

    • Do not dispose of this compound down the drain or in the regular trash.[3]

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

    • Follow your institution's specific procedures for hazardous waste collection and removal.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning the spill, don the appropriate personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep or shovel the material into a suitable container for disposal. Minimize dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the substance.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated clothing, must be disposed of as hazardous waste.

Experimental Protocols

While this document focuses on disposal, it is crucial to remember that safe disposal begins with safe handling during experimentation. All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

Visual Guidance

To further clarify the disposal process, the following diagrams illustrate the recommended workflow and logical relationships.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_disposal Final Disposal PPE Don Appropriate PPE Segregate Segregate Waste Streams (Solid, Liquid, Sharps) PPE->Segregate Handle with Care Container Use Labeled, Sealed Container Segregate->Container Proper Containment Store Store in Designated Area Container->Store Safe Storage EHS Contact EHS for Pickup Store->EHS Scheduled Removal NoSewer Do NOT Dispose in Sink or Trash

Caption: Disposal Workflow for this compound.

HazardRelationship cluster_hazards Potential Hazards cluster_controls Control Measures substance This compound skin_irritation Skin Irritation substance->skin_irritation eye_irritation Eye Irritation substance->eye_irritation inhalation_toxicity Inhalation Toxicity substance->inhalation_toxicity environmental_hazard Environmental Hazard substance->environmental_hazard ppe Personal Protective Equipment skin_irritation->ppe eye_irritation->ppe fume_hood Chemical Fume Hood inhalation_toxicity->fume_hood waste_segregation Waste Segregation environmental_hazard->waste_segregation ehs_disposal EHS Disposal environmental_hazard->ehs_disposal

Caption: Hazard and Control Measures Relationship.

References

Personal protective equipment for handling 5-hydroxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-hydroxy-1H-indole-3-carbaldehyde

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Given its structural similarity to other aldehydes and indole-containing compounds, which can be irritants, sensitizers, and possess varied toxicological profiles, caution is paramount.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.Prevents skin contact. Aldehydes can cause skin irritation and sensitization.
Eye Protection Chemical splash goggles and a face shield.Protects eyes and face from splashes of the chemical.
Body Protection A laboratory coat worn over personal clothing. A chemically resistant apron is also recommended.Protects against splashes and prevents contamination of personal clothing.
Respiratory Protection All handling of solid material and solutions should be conducted in a certified chemical fume hood. If there is a risk of aerosolization or if ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.Prevents inhalation of potentially harmful dust, vapors, or aerosols.
Operational Plan: From Receipt to Disposal

A systematic workflow ensures minimal risk of exposure and contamination.

  • Preparation:

    • Designate a specific handling area, preferably within a chemical fume hood.

    • Ensure all necessary PPE is available and in good condition.

    • Have a chemical spill kit readily accessible.

  • Handling:

    • Avoid direct contact with the substance. Use appropriate tools, such as spatulas, for transfers.

    • To minimize the release of vapors, keep containers tightly closed when not in use.

    • Avoid the creation of dust or aerosols.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Dispose of contaminated PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

  • Contaminated Labware:

    • Disposable items (e.g., gloves, pipette tips) should be placed in a designated hazardous waste container.[1]

    • Non-disposable items should be decontaminated before reuse.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3][4]

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an absorbent material. Collect the spilled material and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.

Visual Workflow Guides

The following diagrams illustrate the standard operating procedures for handling and emergency response.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Designate Handling Area (Fume Hood) prep2 Inspect and Don PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Transfer Chemical prep3->handle1 handle2 Keep Container Closed handle1->handle2 handle3 Avoid Dust/Aerosols handle2->handle3 post1 Clean Work Area handle3->post1 post2 Decontaminate Equipment post1->post2 post3 Dispose of PPE post2->post3 post4 Wash Hands post3->post4 disp2 Dispose of Contaminated Labware post3->disp2 disp1 Dispose of Chemical Waste disp1->disp2 Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Accidental Exposure skin1 Wash with Soap and Water exposure->skin1 eye1 Flush with Water (15 mins) exposure->eye1 inhale1 Move to Fresh Air exposure->inhale1 ingest1 Do NOT Induce Vomiting exposure->ingest1 skin2 Remove Contaminated Clothing skin1->skin2 skin3 Seek Medical Attention skin2->skin3 eye2 Remove Contact Lenses eye1->eye2 eye3 Seek Immediate Medical Attention eye2->eye3 inhale2 Provide Oxygen if Needed inhale1->inhale2 inhale3 Seek Immediate Medical Attention inhale2->inhale3 ingest2 Rinse Mouth ingest1->ingest2 ingest3 Seek Immediate Medical Attention ingest2->ingest3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-hydroxy-1H-indole-3-carbaldehyde
Reactant of Route 2
5-hydroxy-1H-indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.